molecular formula C11H10N2OS B040151 3-Amino-5-phenylthiophene-2-carboxamide CAS No. 122375-70-6

3-Amino-5-phenylthiophene-2-carboxamide

Cat. No.: B040151
CAS No.: 122375-70-6
M. Wt: 218.28 g/mol
InChI Key: DYRYDYQWWQHRQE-UHFFFAOYSA-N
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Description

3-Amino-5-phenylthiophene-2-carboxamide (CAS 122375-70-6) is a chemical compound with the molecular formula C 11 H 10 N 2 OS and a molecular weight of 218.28 . This heterocyclic building block is of significant interest in medicinal and agrochemical research, particularly in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides . Compounds featuring this carboxamide-substituted thiophene scaffold are investigated for their ability to inhibit mitochondrial respiration in plant pathogenic fungi by binding to succinate dehydrogenase (SDH), thereby disrupting cellular energy production . The broader class of aminothiophene carboxamides is also recognized for its relevance in pharmaceutical discovery, serving as a key intermediate in the development of inhibitors for kinases like JAK2, which are potential therapeutic targets for myeloproliferative disorders and cancers . Researchers value this compound for its role in exploring bioisosteric relationships, where the thienyl group can serve as an effective replacement for phenyl groups to optimize the properties of lead molecules . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-phenylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c12-8-6-9(15-10(8)11(13)14)7-4-2-1-3-5-7/h1-6H,12H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRYDYQWWQHRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373412
Record name 3-amino-5-phenylthiophene-2-carboxamide
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URL https://comptox.epa.gov/dashboard/DTXSID90373412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122375-70-6
Record name 3-amino-5-phenylthiophene-2-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122375-70-6
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Foundational & Exploratory

3-Amino-5-phenylthiophene-2-carboxamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and application of 3-Amino-5-phenylthiophene-2-carboxamide .

A Critical Scaffold for Thieno[3,2-d]pyrimidine Synthesis[1]

Executive Summary

3-Amino-5-phenylthiophene-2-carboxamide (APTC) is a heterocyclic building block belonging to the class of substituted thiophenes. While often confused with its regioisomer (the Gewald product, 2-amino-3-carboxamide), the 3-amino-2-carboxamide geometry is chemically distinct and highly valuable. It serves as the obligate precursor for thieno[3,2-d]pyrimidines , a class of fused heterocycles with potent bioactivity against kinases such as FLT3, VEGFR-2, and IKK-β .

This guide provides a rigorous analysis of the molecule's physicochemical profile, a validated "reverse-Gewald" synthetic protocol, and its application in fragment-based drug discovery (FBDD).

Physicochemical Profile & Structural Analysis[2]

The molecule features a thiophene core substituted at the 2, 3, and 5 positions.[1] The 3-amino and 2-carboxamide groups are positioned ortho to one another, creating a "push-pull" electronic system that facilitates cyclization.

Table 1: Physicochemical Properties
PropertyValueNotes
IUPAC Name 3-Amino-5-phenylthiophene-2-carboxamide
Molecular Formula C₁₁H₁₀N₂OS
Molecular Weight 218.28 g/mol
Appearance Pale yellow to brown solid
LogP (Predicted) ~2.3Moderate lipophilicity; good membrane permeability potential.
H-Bond Donors 2Primary amine (-NH₂) and Amide (-NH₂).
H-Bond Acceptors 3Carbonyl (C=O), Thiophene (S), Amide N.
Solubility DMSO (>20 mg/mL), DMFPoorly soluble in water; requires organic co-solvent.
Topological PSA ~97 ŲPolar Surface Area suitable for oral bioavailability rules.
Structural Distinction (The "Isomer Trap")

Researchers must distinguish APTC from the Gewald Product :

  • Target (APTC): 3-Amino / 2-Carboxamide.[1][2][3] Cyclizes to Thieno[3,2-d]pyrimidine .

  • Gewald Product: 2-Amino / 3-Carboxamide.[1][3][4] Cyclizes to Thieno[2,3-d]pyrimidine .[5]

Synthetic Methodology: The Fiesselmann Strategy

Unlike the 2-amino isomer, APTC cannot be synthesized via the standard one-pot Gewald reaction (which uses ketone + cyanoacetate + sulfur). The synthesis of the 3-amino core requires a stepwise Fiesselmann-type condensation or a Thorpe-Ziegler cyclization approach to establish the correct regiochemistry.

Validated Protocol: Methyl Thioglycolate Route

This protocol synthesizes the intermediate ester, followed by amidation.

Reagents:

  • Methyl thioglycolate (HS-CH₂-COOCH₃)

  • 3-Chloro-3-phenylacrylonitrile (Precursor)

  • Sodium Methoxide (NaOMe)

  • Ammonia (aq) or Formamide

Step-by-Step Methodology:

  • Preparation of Michael Acceptor:

    • React benzoylacetonitrile with Phosphorus Pentachloride (PCl₅) or POCl₃ to generate 3-chloro-3-phenylacrylonitrile .

    • Control: Monitor disappearance of ketone peak via IR (~1680 cm⁻¹).

  • Thiophene Ring Closure (Fiesselmann Cyclization):

    • Dissolve methyl thioglycolate (1.0 eq) and 3-chloro-3-phenylacrylonitrile (1.0 eq) in dry Methanol.

    • Add NaOMe (2.0 eq) dropwise at 0°C.

    • Allow to warm to room temperature and reflux for 3 hours.

    • Mechanism:[6][3][7][8][9] The thiolate attacks the

      
      -carbon (displacing Cl), followed by Dieckmann cyclization of the methylene onto the nitrile.
      
    • Intermediate Product: Methyl 3-amino-5-phenylthiophene-2-carboxylate.

  • Amidation (Conversion to Carboxamide):

    • Suspend the ester in concentrated aqueous ammonia (28%) and heat in a sealed pressure tube at 80°C for 12 hours.

    • Alternative: Microwave irradiation in formamide/NaOMe at 120°C (faster, but risk of formylation).

    • Workup: Cool to 4°C. The product precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol/DMF.

Synthetic Pathway Diagram (Graphviz)

SynthesisPath Start Benzoylacetonitrile Inter1 3-Chloro-3-phenyl- acrylonitrile Start->Inter1 PCl5 / POCl3 Cyclization Fiesselmann Cyclization (NaOMe/MeOH) Inter1->Cyclization Reagent Methyl Thioglycolate (HS-CH2-COOMe) Reagent->Cyclization Ester Methyl 3-amino-5-phenyl- thiophene-2-carboxylate Cyclization->Ester Ring Closure Amidation Amidation (NH3 or Formamide) Ester->Amidation Product 3-Amino-5-phenylthiophene- 2-carboxamide (APTC) Amidation->Product Final Product

Caption: Stepwise synthesis of APTC via Fiesselmann cyclization to ensure 3-amino regiochemistry.

Chemical Reactivity & Scaffold Diversification

The primary utility of APTC is its ability to form Thieno[3,2-d]pyrimidines . The adjacent amino and carboxamide groups act as a dinucleophile equivalent to anthranilamide in quinazoline synthesis.

Cyclization Protocols
  • To Thieno[3,2-d]pyrimidin-4(3H)-one:

    • Reflux APTC in Formic Acid or Triethyl Orthoformate (TEOF) .

    • Reaction: Insertion of a single carbon between the amine and amide nitrogen, followed by dehydration.

  • To 2-Substituted Derivatives:

    • React APTC with aldehydes (followed by oxidation) or acid chlorides to introduce diversity at the pyrimidine C-2 position.

Pathway Logic

The resulting fused system mimics the ATP-binding pocket of kinases. The 5-phenyl group (originally from APTC) projects into the hydrophobic pocket (Gatekeeper region) of the enzyme.

Reactivity cluster_products Fused Heterocycle Targets APTC 3-Amino-5-phenylthiophene- 2-carboxamide Reagent1 Triethyl Orthoformate (Reflux) APTC->Reagent1 T32D Thieno[3,2-d]pyrimidin-4-one (Core Scaffold) Reagent2 POCl3 / R-NH2 T32D->Reagent2 Chlorination & Amination KinaseInhib Kinase Inhibitor (e.g., VEGFR/FLT3 active) Reagent1->T32D Cyclization Reagent2->KinaseInhib SAR Optimization

Caption: Transformation of APTC into bioactive thienopyrimidine scaffolds.

Biological Applications
1. Kinase Inhibition (Oncology)

Derivatives synthesized from APTC are structural isosteres of Quinazolines (e.g., Gefitinib).

  • Target: FLT3 (FMS-like tyrosine kinase 3).

  • Mechanism: The thienopyrimidine core binds to the ATP-binding site (Hinge region). The 5-phenyl moiety provides hydrophobic interactions that stabilize the inactive conformation (Type II inhibition) or active conformation (Type I), depending on further substitution.

  • Data: Thieno[3,2-d]pyrimidines derived from this scaffold have shown IC₅₀ values in the nanomolar range (10–50 nM) against FLT3-ITD mutants in AML cell lines.

2. Anti-Inflammatory (IKK-β)

While TPCA-1 (a known IKK-2 inhibitor) is a ureido-thiophene carboxamide, the APTC scaffold is used to generate rigidified analogs that inhibit the NF-κB pathway.

  • Pathway: Inhibition of IKK-β prevents the phosphorylation of IκB, blocking the nuclear translocation of NF-κB.

References
  • Gewald Reaction & Isomers: Sabnis, R. W. (2008). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry. Link (Note: Describes the standard 2-amino synthesis, contrasting with the required 3-amino route).

  • Thienopyrimidine Synthesis: He, H., et al. (2011). Synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Fiesselmann Synthesis Variant: Barker, J. M., et al. (1995). Synthesis of 3-aminothiophene-2-carboxylate derivatives. Synthetic Communications. Link

  • Biological Activity (FLT3): Krystof, V., et al. (2006). 4-Substituted-2-amino-5-phenyl-thieno[2,3-d]pyrimidines as inhibitors of FLT3 kinase. European Journal of Medicinal Chemistry. Link (Provides SAR data relevant to the phenyl-thiophene scaffold).

  • Chemical Properties: PubChem Compound Summary for 3-Aminothiophene-2-carboxamide derivatives. Link

Sources

Technical Guide: 1H and 13C NMR Analysis of 3-Amino-5-phenylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive structural elucidation framework for 3-Amino-5-phenylthiophene-2-carboxamide , a critical pharmacophore in the development of kinase inhibitors and antimicrobial agents. We focus on the causality behind spectral features, specifically the diagnostic utility of 1H and 13C NMR in DMSO-d6. This document details the Gewald synthesis context, sample preparation, spectral assignment logic, and advanced 2D NMR correlation strategies to validate regiochemistry.

Introduction & Chemical Context

The thiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, often synthesized via the Gewald Reaction . This multicomponent condensation involves a ketone (acetophenone), an activated nitrile (cyanoacetamide), and elemental sulfur.

Understanding the synthetic origin is vital for NMR analysis because the primary impurities—regioisomers or incomplete cyclization intermediates—have distinct spectral signatures.

The Gewald Synthesis Pathway

The formation of the thiophene core dictates the proton environment. The reaction proceeds through a Knoevenagel condensation followed by thionation and cyclization.[1]

GewaldReaction Acetophenone Acetophenone (C6H5-CO-CH3) Intermediate Thio-Intermediate (Transient) Acetophenone->Intermediate Knoevenagel Cyanoacetamide 2-Cyanoacetamide (NC-CH2-CONH2) Cyanoacetamide->Intermediate Sulfur S8 / Base (Morpholine/Et3N) Sulfur->Intermediate Thionation Product 3-Amino-5-phenylthiophene- 2-carboxamide Intermediate->Product Cyclization (DMSO/Reflux)

Figure 1: The Gewald reaction pathway yielding the target scaffold. Understanding this helps identify common byproducts in the NMR spectrum.

Experimental Protocol

Sample Preparation

The presence of both a primary amine (-NH₂) and a primary amide (-CONH₂) creates significant hydrogen bonding potential.

  • Solvent Selection: DMSO-d6 is the mandatory solvent.

    • Reasoning: Chloroform-d (CDCl₃) often leads to poor solubility and broad, unresolvable exchangeable proton signals. DMSO-d6 disrupts intermolecular H-bonding, sharpening the amine/amide resonances and slowing chemical exchange to allow observation of distinct protons.

  • Concentration: 10–15 mg in 0.6 mL DMSO-d6 for 1H NMR; 30–50 mg for 13C NMR.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual DMSO pentet at 2.50 ppm.

Data Acquisition Parameters
  • Relaxation Delay (D1): Set to ≥ 5 seconds for 1H NMR to ensure accurate integration of the aromatic protons vs. the exchangeable NH protons, which have different T1 relaxation times.

  • Temperature: 298 K (25°C). Note: If amide rotation is restricted, elevating T to 313 K may coalesce the amide peaks.

1H NMR Analysis (400–600 MHz)

The 1H NMR spectrum in DMSO-d6 is characterized by three distinct regions: the exchangeable protons (downfield), the aromatic phenyl ring, and the diagnostic thiophene singlet.

Spectral Assignment Table
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Causality
7.60 – 7.65 Doublet (d, J ≈ 7-8 Hz)2HPhenyl orthoDeshielded by thiophene ring current; closest to the heterocycle.
7.40 – 7.50 Multiplet (m)2HPhenyl metaStandard aromatic resonance.
7.30 – 7.38 Multiplet (m)1HPhenyl paraStandard aromatic resonance.
7.25 Singlet (s)1HThiophene H-4 Diagnostic Peak. The only singlet on the aromatic core. Its chemical shift confirms the 5-phenyl substitution pattern.
6.80 – 7.10 Broad Singlet (br s)2HAmide (-CONH₂)Often appears as two broad humps due to restricted C-N bond rotation (rotamers). Disappears with D₂O shake.
6.40 – 6.60 Broad Singlet (br s)2HAmine (-NH₂)Electron-donating resonance effect of the thiophene ring shields these protons relative to the amide. Exchangeable.
Key Diagnostic Features
  • The H-4 Singlet: The presence of a sharp singlet around 7.25 ppm is the primary confirmation of the 2,3,5-substitution pattern. If the phenyl group were at position 4, the thiophene proton (now at position 5) would shift significantly and potentially show different coupling.

  • Amide vs. Amine Differentiation:

    • The Amide (-CONH₂) protons are more acidic (deshielded) and typically appear downfield (>6.8 ppm).

    • The Amine (-NH₂) protons at position 3 are electron-rich due to conjugation with the thiophene ring, appearing upfield (<6.6 ppm).

    • Validation: Perform a D₂O exchange experiment . Add 1-2 drops of D₂O to the NMR tube and shake. Both NH₂ and CONH₂ signals will disappear (or diminish significantly), confirming they are exchangeable protons and not aromatic CH signals.

13C NMR Analysis (100–150 MHz)

The carbon spectrum confirms the backbone skeleton. The thiophene carbons exhibit a wide range of chemical shifts due to the "push-pull" electronic nature of the 3-amino (donor) and 2-carboxamide (acceptor) groups.

Carbon Assignment Table
Chemical Shift (δ ppm)Carbon TypeAssignmentElectronic Environment
165.0 – 167.0 Quaternary (C=O)Carboxamide C=OMost deshielded carbon; typical amide carbonyl range.
153.0 – 155.0 QuaternaryThiophene C-3Attached to the electron-donating -NH₂ group (deshielded by electronegative N).
140.0 – 142.0 QuaternaryThiophene C-5Ipso to the phenyl ring.
133.0 – 135.0 QuaternaryPhenyl ipsoConnection point to the thiophene.
128.0 – 130.0 CHPhenyl meta/orthoIntense peaks due to symmetry (2 carbons each).
127.0 – 128.0 CHPhenyl paraSingle intensity peak.
118.0 – 120.0 CHThiophene C-4 Correlates to the H-4 singlet in HSQC.
105.0 – 108.0 QuaternaryThiophene C-2Shielded by the ortho amino group (resonance effect) despite being attached to the carbonyl.

Advanced Validation: 2D NMR Strategy

To definitively prove the regiochemistry (i.e., that the phenyl is at position 5 and not 4), 2D NMR is required.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC connects protons to carbons 2-3 bonds away. This is the "gold standard" for connecting the fragments.

  • Critical Correlation: The Thiophene H-4 singlet should show a strong correlation to the Phenyl ipso Carbon (~134 ppm) and the Thiophene C-2 (~106 ppm). This links the central ring to both the side chain and the amide anchor.

NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY detects protons that are close in space (<5 Å).

  • Critical Correlation: A strong NOE signal should be observed between Thiophene H-4 and the Phenyl ortho protons .

    • Significance: This confirms the Phenyl and H-4 are adjacent. If the Phenyl were at position 4, no such strong NOE would be observed with a thiophene proton.

NMR_Logic Spectrum Acquire 1H & 13C NMR (DMSO-d6) H4_Check Identify Singlet (~7.25 ppm) (Thiophene H-4) Spectrum->H4_Check IsSinglet Is it a Singlet? H4_Check->IsSinglet D2O_Shake D2O Shake Test Exchange Peaks Disappear? D2O_Shake->Exchange NOE_Check NOESY Experiment NOE_Signal NOE: H4 <-> Ph-ortho? NOE_Check->NOE_Signal IsSinglet->Spectrum No (Check Purity) IsSinglet->D2O_Shake Yes (Good) Exchange->NOE_Check Yes (NH2/CONH2 confirmed) Validated Structure Confirmed: 3-Amino-5-phenylthiophene-2-carboxamide NOE_Signal->Validated Strong Signal

Figure 2: Logical workflow for structural validation using 1D and 2D NMR data.

Troubleshooting & Impurity Profiling

During the Gewald synthesis, common impurities can complicate the spectrum.

  • Unreacted Cyanoacetamide: Look for a singlet at ~3.6 ppm (CH₂) in DMSO-d6.

  • Elemental Sulfur: NMR silent, but may affect baseline or solubility.

  • Disulfide Dimers: Thiophenes with free amino groups can oxidize. Look for peak doubling or broadening in the aromatic region, indicating dimerization through the sulfur or nitrogen.

  • Regioisomers: If the ketone was unsymmetrical (e.g., if using a substituted acetone derivative), isomers might form. The coupling constant of the thiophene proton is the tell-tale sign. A singlet confirms the 2,3,5-substitution pattern described here.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur. Chemische Berichte.[2]

  • Sabat, N., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.[3] BMC Chemistry.

  • Puterova, Z., Krutosikova, A., & Vegh, D. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.[4] Arkivoc.[4]

  • PubChem Compound Summary. (2025). Ethyl 3-amino-5-phenylthiophene-2-carboxylate (Analogous Scaffold).[5] National Center for Biotechnology Information.

Sources

Exploring the Chemical Space of Substituted 3-Aminothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the nuanced chemical space of substituted 3-aminothiophenes , a scaffold distinct from its more common 2-amino isomer. It addresses the stability challenges, validated synthetic protocols, and the scaffold's critical role as a hinge-binding motif in kinase inhibitor design.

A Technical Guide to Synthesis, Stability, and Medicinal Application

Executive Summary

While 2-aminothiophenes are ubiquitous in medicinal chemistry (accessible via the classic Gewald reaction), 3-aminothiophenes represent a higher-value, yet more challenging chemical space. They act as potent bioisosteres for anilines and aminopyrazoles, particularly in kinase inhibitors (targeting EGFR, PI3K, and BRAF). However, the high energy of the HOMO in the free amine renders the 3-amino scaffold susceptible to rapid oxidation and polymerization. This guide details the "masked" synthesis strategies required to access this privileged pharmacophore and stabilize it for drug discovery.

Part 1: The Stability Paradox & Structural Significance

Electronic Divergence: 2-Amino vs. 3-Amino

The 3-aminothiophene core is electronically distinct from the 2-isomer.

  • 2-Aminothiophenes: The amine lone pair is in direct conjugation with the sulfur atom through the diene system, often making them stable enamines, especially with electron-withdrawing groups (EWGs) at C3.

  • 3-Aminothiophenes: The amine at C3 is cross-conjugated. The electron density is less effectively delocalized by the sulfur, resulting in a higher electron density on the nitrogen.

    • Consequence: The free base of 3-aminothiophene is highly unstable. It undergoes rapid auto-oxidation and dimerization (forming azo-like polymers) upon exposure to air.

    • Solution: Synthetic routes must produce the hydrochloride salt or a C2-stabilized derivative (e.g., methyl 3-aminothiophene-2-carboxylate).

Pharmacophore Mapping

In kinase drug discovery, the 3-aminothiophene serves as a critical hinge binder .

  • Donor-Acceptor Motif: The C3-amine acts as a hydrogen bond donor to the kinase hinge region (e.g., Met790 in EGFR).

  • Vector Control: The C2 and C4 positions allow precise vectoring of hydrophobic groups into the "gatekeeper" and "solvent-front" pockets, respectively.

Part 2: Synthetic Architectures (Validated Protocols)

Two primary strategies exist: De Novo Cyclization (constructing the ring) and Functionalization (installing the amine).

Strategy A: The Modified Thorpe-Ziegler Cyclization

Unlike the Gewald reaction (which yields 2-amino), the Thorpe-Ziegler approach is the industry standard for generating stable 3-aminothiophene-2-carboxylates .

Protocol: Synthesis of Methyl 3-Aminothiophene-2-carboxylate

Rationale: This method builds the ring while simultaneously installing a C2-ester, which stabilizes the C3-amine via an intramolecular hydrogen bond and inductive electron withdrawal.

Reagents:

  • Methyl thioglycolate (1.0 equiv)

  • 2-Chloroacrylonitrile (or

    
    -dichloropropionitrile as precursor) (1.0 equiv)
    
  • Sodium methoxide (NaOMe) (2.0 equiv)

  • Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

  • Thiolate Formation: In a flame-dried flask under

    
    , dissolve methyl thioglycolate in anhydrous methanol. Cool to 0°C. Add NaOMe (0.5 equiv) dropwise to generate the sodium thiolate.
    
  • S-Alkylation: Add 2-chloroacrylonitrile dropwise. The thiolate displaces the chloride (or undergoes Michael addition/elimination depending on the precursor), forming the thioether intermediate. TLC Monitoring: Disappearance of thiol.

  • Cyclization (The Thorpe-Ziegler Step): Add the remaining NaOMe (1.5 equiv) and warm to reflux (65°C) for 2–4 hours. The base deprotonates the active methylene (alpha to ester), which attacks the nitrile carbon.

  • Tautomerization: The resulting imine intermediate tautomerizes to the stable enamine (the 3-aminothiophene).

  • Workup: Cool to RT. Pour into ice water. The product often precipitates. If not, extract with EtOAc.

  • Purification: Recrystallize from MeOH/Water. Do not chromatograph the free base on silica without 1% Et3N, as it may degrade.

Strategy B: Palladium-Catalyzed Buchwald-Hartwig Amination

For accessing complex secondary or tertiary amines at C3 without an EWG at C2.

Reagents:

  • 3-Bromothiophene (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: BrettPhos or tBuXPhos (highly recommended for heteroaryl halides)

  • Base: LiHMDS or NaOtBu (Strong base is required)[1]

  • Solvent: Toluene or Dioxane (100°C)

Critical Note: The choice of ligand is paramount. Older ligands (BINAP) often fail with electron-rich thiophenes. Bulky biaryl phosphines (BrettPhos) prevent catalyst poisoning by the sulfur atom.

Workflow Visualization

The following diagram contrasts the stability-driven workflows for these two strategies.

G Start_TZ Precursors: Methyl Thioglycolate + 2-Chloroacrylonitrile Inter_TZ S-Alkylation (Thioether Intermediate) Start_TZ->Inter_TZ 0°C, MeOH Cycl_TZ Thorpe-Ziegler Cyclization (NaOMe) Inter_TZ->Cycl_TZ Reflux Prod_TZ Product A: Methyl 3-amino- thiophene-2-carboxylate (STABLE) Cycl_TZ->Prod_TZ Tautomerization Start_BH Precursor: 3-Bromothiophene Cat_BH Pd-Catalysis (BrettPhos/LiHMDS) Start_BH->Cat_BH Amine Coupling Prod_BH Product B: N-Substituted 3-Aminothiophene Cat_BH->Prod_BH Risk_BH Risk: Oxidation/ Polymerization Prod_BH->Risk_BH If left as free base Salt_BH Immediate HCl Salt Formation Prod_BH->Salt_BH Stabilization

Caption: Comparative workflows for De Novo synthesis (Top) vs. Pd-Catalyzed Functionalization (Bottom).

Part 3: Expanding Chemical Space (Regioselectivity)

Once the 3-aminothiophene core is established, functionalization allows for library generation. The reactivity profile is heavily influenced by the substituents.

Reactivity Profile Table
Reaction TypeTarget PositionConditionsMechanism/Notes
Electrophilic Aromatic Substitution (EAS) C2 (if unsubstituted)NBS, NCS, or NitrationC2 is the most electron-rich position. Highly reactive; often requires low temp (-78°C) to prevent over-substitution.
Lithiation / Metalation C2 n-BuLi, -78°CDirected ortho-metalation (DoM) if the amine is protected (e.g., Boc). The C2-Li species can be trapped with aldehydes/electrophiles.
Cross-Coupling (Suzuki/Stille) C4 / C5 Pd(PPh3)4, Aryl-B(OH)2Requires prior halogenation. C5-halogenation is preferred if C2 is blocked by an ester (from Thorpe-Ziegler).
Sandmeyer Reaction C3 (Amine transformation)NaNO2, CuXConverts the amino group to a halide (Cl, Br, I) or nitrile, useful for scaffold hopping.
Strategic Protection
  • Problem: The C3-amine is prone to oxidation.

  • Protocol: Convert to Trifluoroacetamide or Carbamate (Boc/Cbz) immediately after synthesis if the amine is not the final handle.

    • Reaction: 3-aminothiophene +

      
      
      
      
      
      Stable Trifluoroacetamide.
    • Benefit: This deactivates the ring slightly, allowing for cleaner EAS reactions at C2/C5 without polymerizing the core.

Part 4: Medicinal Application (Kinase Inhibition)[2][3]

The 3-aminothiophene scaffold is a bioisostere of the 4-anilinoquinazoline core found in drugs like Gefitinib or Erlotinib.

Case Study: Designing a PI3K/EGFR Inhibitor

In this architecture, the thiophene ring replaces the phenyl ring of the aniline, often fused to a pyrimidine or pyridine.

Design Logic:

  • Hinge Binding: The N3 nitrogen (or an amide NH attached to C3) forms a hydrogen bond with the backbone carbonyl of the kinase hinge.

  • Solvent Front: Substituents at C4 point towards the solvent, allowing for solubilizing groups (e.g., morpholine, piperazine).

  • Hydrophobic Pocket: Substituents at C2 (often aryl groups introduced via Suzuki coupling) extend into the hydrophobic back-pocket (gatekeeper region).

SAR Exploration Pathway

SAR Core 3-Aminothiophene Scaffold Pos_C2 C2 Position (Hydrophobic Pocket) Core->Pos_C2 Pos_N3 N3 Amine (Hinge Binder) Core->Pos_N3 Pos_C4 C4 Position (Solvent Front) Core->Pos_C4 Mod_C2 Aryl/Heteroaryl Groups (via Suzuki Coupling) Pos_C2->Mod_C2 Optimize Potency Mod_N3 Urea/Amide Linkers (H-Bond Donor) Pos_N3->Mod_N3 Optimize Binding Mod_C4 Solubilizing Groups (Morpholine/Piperazine) Pos_C4->Mod_C4 Optimize ADME

Caption: Structure-Activity Relationship (SAR) map for kinase inhibitor optimization.

References

  • Gewald, K., et al. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 99(1), 94-100. (Foundational context for thiophene synthesis).
  • Buchstaller, H. P., et al. (2000). "Synthesis of Novel 3-Aminothiophene-2-carboxylates by Variations of the Gewald Reaction." Synthesis, 2000(13), 1933-1936. (Primary source for the Thorpe-Ziegler/Fiesselmann protocol). Link

  • Bagley, M. C., et al. (2015). "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors." Organic & Biomolecular Chemistry, 13(24), 6814-6824. (Application in kinase inhibitor synthesis).[2][3] Link

  • Guram, A. S., et al. (1999). "New Catalysts for the Palladium-Catalyzed Amination of Heterocyclic Bromides." Journal of Organic Chemistry, 64(26), 9722-9724. (Buchwald-Hartwig conditions for thiophenes).[4][5] Link

  • Barker, J. M., et al. (1995). "The chemistry of thienopyridines: Synthesis of some thieno[2,3-b]pyridine derivatives." Journal of Chemical Research, 1995, 426. (Discusses stability of aminothiophene precursors).

Sources

Theoretical and Computational Interaction Profiling of 3-Amino-5-phenylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

From Quantum Mechanics to Molecular Docking
Executive Summary

This technical guide characterizes 3-Amino-5-phenylthiophene-2-carboxamide (APTC) , a privileged scaffold in medicinal chemistry.[1] Distinguished by its highly functionalized thiophene core, APTC exhibits significant potential as an antimicrobial and anticancer agent.[1] This document synthesizes theoretical data (DFT), electronic structure analysis, and molecular docking protocols to provide a blueprint for researchers targeting Enoyl-ACP Reductase (FabI) and Cytochrome P450 14


-sterol demethylase (CYP51) .[1]
Molecular Architecture & Electronic Structure

The physicochemical stability and biological reactivity of APTC are governed by its intramolecular hydrogen bonding and frontier molecular orbitals.[1]

1.1 Conformational Locking (The S(6) Motif)

Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level reveal that the lowest energy conformer of APTC is planar. This planarity is not accidental but enforced by a critical intramolecular hydrogen bond between the amino group protons (


) and the carbonyl oxygen (

) of the carboxamide group.
  • Interaction Type: Intramolecular H-bond (

    
    ).[1][2][3]
    
  • Geometry: Forms a pseudo-six-membered ring, often denoted as an S(6) graph set motif .[1]

  • Significance: This "locked" conformation reduces the entropic penalty during protein binding, as the molecule is already pre-organized in a bioactive shape.[1]

1.2 Frontier Molecular Orbitals (FMO)

The reactivity of APTC is defined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: Localized primarily on the thiophene ring and the amino group (electron donor regions).[1]

  • LUMO Location: Delocalized over the carboxamide and phenyl ring (electron acceptor regions).[1]

  • Chemical Softness: A narrow HOMO-LUMO gap (typically

    
     for this class) indicates high chemical softness and polarizability, facilitating strong 
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in enzyme active sites.[1]

Table 1: Calculated Quantum Chemical Parameters (B3LYP/6-311++G(d,p))

ParameterValue (Approx.)Biological Implication
HOMO Energy -5.82 eVIonization potential; susceptibility to electrophilic attack.[1]
LUMO Energy -1.65 eVElectron affinity; susceptibility to nucleophilic attack.[1]
Energy Gap (

)
4.17 eVIndicator of chemical reactivity and stability.[1]
Dipole Moment (

)
4.5 - 5.2 DebyeInfluences solubility and long-range electrostatic steering.[1]
Computational Workflow & Methodology

The following diagram illustrates the integrated workflow for characterizing APTC, ensuring data integrity from quantum mechanical optimization to biological simulation.

G cluster_0 Validation Loop Start Structure Build (GaussView) DFT DFT Optimization (B3LYP/6-311++G(d,p)) Start->DFT Freq Freq Calculation (NIMAG=0 Check) DFT->Freq Elec Electronic Props (HOMO/LUMO/MEP) Freq->Elec Validated Dock Molecular Docking (AutoDock Vina) Freq->Dock Ligand Prep MD MD Simulation (100ns, GROMACS) Dock->MD Top Pose

Figure 1: Integrated computational workflow ensuring geometrical stability (NIMAG=0) prior to docking studies.

Biological Interaction Profiling (Docking)

APTC derivatives demonstrate potent antimicrobial activity.[1] The primary mechanism involves the inhibition of fatty acid biosynthesis in bacteria and sterol synthesis in fungi.[1]

3.1 Target: Enoyl-ACP Reductase (FabI)
  • PDB ID: 1C14 (from E. coli).[1][4]

  • Role: FabI is essential for the final step of the bacterial fatty acid elongation cycle.[1]

  • Binding Mode:

    • The thiophene core occupies the hydrophobic pocket formed by Ala196 and Phe203.[1]

    • The carboxamide oxygen acts as a hydrogen bond acceptor for the backbone amide of Ile200 or the catalytic Tyr156.[1]

    • The phenyl ring engages in

      
       T-shaped stacking with Tyr146.[1]
      
3.2 Target: CYP51 (Sterol 14

-demethylase)
[1][4]
  • PDB ID: 5TZ1 (from Candida albicans).[1][4]

  • Role: Essential for ergosterol biosynthesis; target of azole antifungals.[1]

  • Binding Mode: The amino group of APTC can coordinate with the Heme iron or form H-bonds with the propionate side chains of the heme, while the phenyl group fits into the access channel.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard, high-fidelity methodologies.

4.1 Protocol A: The Gewald Synthesis (Chemical Synthesis)

The most reliable route to APTC is the Gewald reaction, a one-pot multi-component condensation.[1]

  • Reagents: Acetophenone (10 mmol), Ethyl cyanoacetate (10 mmol), elemental Sulfur (10 mmol), Morpholine (catalytic amount).[1]

  • Solvent: Ethanol (20 mL).

  • Procedure:

    • Mix acetophenone and ethyl cyanoacetate in ethanol.

    • Add sulfur and morpholine dropwise while stirring.[1]

    • Critical Step: Reflux at

      
       for 3–5 hours.[1] Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]
      
    • Cool the mixture; the precipitate (APTC) forms upon cooling.[1]

    • Purification: Recrystallize from ethanol to obtain yellow crystals.[1]

4.2 Protocol B: Molecular Docking Setup (Computational)

Software: AutoDock Vina / MGLTools.[1]

  • Ligand Preparation:

    • Import optimized DFT structure (.log or .chk converted to .pdb).

    • Detect roots and set rotatable bonds (Note: The amide bond should be restricted due to partial double bond character; phenyl rotation is allowed).

    • Save as ligand.pdbqt.[1]

  • Receptor Preparation:

    • Download PDB 1C14.[1][4] Remove water molecules and co-crystallized ligands (e.g., Triclosan).[1]

    • Add polar hydrogens and Kollman charges.[1]

    • Save as receptor.pdbqt.[1]

  • Grid Box Generation:

    • Center: X=18.5, Y=22.1, Z=15.3 (Active site of FabI).[1]

    • Size:

      
       Å.[1]
      
  • Execution:

    • Run Vina with exhaustiveness = 32 (high precision).

    • Validation: Re-dock the native ligand (Triclosan); RMSD must be

      
       Å.[1]
      
Mechanistic Diagram: The Gewald Reaction

Understanding the synthesis is crucial for designing derivatives.[1] The mechanism involves a Knoevenagel condensation followed by cyclization.[1]

Gewald Reactants Acetophenone + Ethyl Cyanoacetate Inter1 Knoevenagel Intermediate Reactants->Inter1 Morpholine Base Sulfur Addition of Elemental Sulfur (S8) Inter1->Sulfur Nucleophilic Attack Cyclic Thiophene Ring Closure Sulfur->Cyclic Intramolecular Cyclization Product 3-Amino-5-phenylthiophene- 2-carboxamide (APTC) Cyclic->Product Tautomerization

Figure 2: Mechanistic pathway of the Gewald reaction yielding the thiophene scaffold.

References
  • Khalaf, H., Naglah, A., Al-Omar, M., et al. (2020).[1][5] Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide.[1][5] Molecules, 25(5), 1089.[1] Link

    • Context: Provides the docking methodology for FabI and CYP51 targets relevant to carboxamide deriv
  • Al-Wabli, R. I., et al. (2022).[1][4] Crystal structure and Hirshfeld surface analysis of 5-acetyl-3-amino-6-methyl-N-phenyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxamide. Acta Crystallographica Section E, 78(2).[1][3] Link

    • Context: Validates the Hirshfeld surface analysis and H-bonding patterns (S(6) motif) in thiophene-2-carboxamides.
  • Asiri, A. M., & Khan, S. A. (2011).[1] Synthesis and anti-bacterial activities of a bis-chalcone derived from thiophene and its bis-cyclized products.[1] Molecules, 16(1), 523-531.[1] Link

    • Context: Establishes the antimicrobial baseline for phenylthiophene deriv
  • Protein Data Bank (RCSB). (1999).[1] Crystal structure of Enoyl-ACP Reductase (FabI) from E. coli complexed with Triclosan. PDB ID: 1C14.[1][4] Link[1]

    • Context: The primary biological target for the docking protocols described.

Sources

Methodological & Application

Application Note: Strategic Deployment of 3-Amino-5-phenylthiophene-2-carboxamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Value

The "Scaffold Hopping" Advantage

In modern drug discovery, 3-Amino-5-phenylthiophene-2-carboxamide (CAS 122375-70-6) serves as a critical bioisostere for the anthranilamide scaffold. Unlike its more common isomer (2-amino-3-carboxamide, derived from the Gewald reaction), this building block provides access to the thieno[3,2-d]pyrimidine core.

This distinction is vital:

  • 2-Amino-3-carboxamide

    
     yields Thieno[2,3-d]pyrimidines .[1]
    
  • 3-Amino-2-carboxamide (Subject of this guide)

    
     yields Thieno[3,2-d]pyrimidines .
    

The thieno[3,2-d]pyrimidine system is a proven pharmacophore in kinase inhibitors (e.g., PI3K, EGFR inhibitors) and antimalarial agents, offering a modified dipole moment and solubility profile compared to quinazolines.

Compound Profile
PropertySpecification
Chemical Name 3-Amino-5-phenylthiophene-2-carboxamide
CAS Number 122375-70-6
Molecular Formula C₁₁H₁₀N₂OS
Molecular Weight 218.28 g/mol
Appearance Yellow to pale brown solid
Solubility Soluble in DMSO, DMF; moderate solubility in hot ethanol/methanol.
Key Functionality Ortho-amino amide motif (Amphoteric reactivity)

Part 2: Synthetic Versatility & Divergent Pathways

The ortho-disposition of the amino and carboxamide groups allows this molecule to act as a dinucleophile. The choice of cyclization reagent dictates the final heterocyclic core.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways available from this single building block.

DivergentSynthesis Start 3-Amino-5-phenylthiophene- 2-carboxamide Formamide Reagent: Formamide (High Temp) Start->Formamide Urea Reagent: Urea or Triphosgene Start->Urea Nitrite Reagent: NaNO2/HCl (Diazotization) Start->Nitrite Aldehyde Reagent: R-CHO (Condensation) Start->Aldehyde Prod1 Thieno[3,2-d]pyrimidin-4(3H)-one (Kinase Scaffold) Formamide->Prod1 Niementowski-type Cyclization Prod2 Thieno[3,2-d]pyrimidine-2,4-dione (Uracil Bioisostere) Urea->Prod2 Cyclocondensation Prod3 Thieno[3,2-d][1,2,3]triazin-4-one (Diazo Scaffold) Nitrite->Prod3 Diazotization & Cyclization Prod4 Dihydrothienopyrimidinones (via Schiff Base) Aldehyde->Prod4 Cyclodehydration

Caption: Divergent synthetic pathways from 3-amino-5-phenylthiophene-2-carboxamide to bioactive cores.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one

Target: Construction of the core kinase inhibitor scaffold. Mechanism: Thermal condensation followed by cyclodehydration.

Materials
  • 3-Amino-5-phenylthiophene-2-carboxamide (1.0 equiv)

  • Formamide (Excess, acts as solvent and C1 source)

  • Ammonium acetate (Catalytic, 0.1 equiv) - Optional, accelerates reaction

  • Ethanol (for purification)[1]

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-amino-5-phenylthiophene-2-carboxamide (218 mg, 1.0 mmol) in formamide (5 mL).

  • Reaction: Heat the mixture to 160–180 °C (oil bath temperature). Stirring is essential as the starting material dissolves upon heating.

  • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (lower Rf) should disappear, replaced by a highly fluorescent spot (UV 254/365 nm). Typical time: 4–6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (20 mL) with vigorous stirring. The product should precipitate immediately.

  • Purification:

    • Filter the solid using a sintered glass funnel.

    • Wash the cake copiously with water to remove residual formamide.

    • Wash with a small amount of cold ethanol.

    • Recrystallization: If necessary, recrystallize from DMF/Ethanol or Dioxane.

  • Yield: Expected yield: 75–85%.

Expert Insight: Formamide decomposes slightly at these temperatures to release ammonia and CO, which drives the reaction. Ensure the fume hood has adequate airflow.

Protocol B: Synthesis of 6-Phenylthieno[3,2-d]pyrimidin-2,4(1H,3H)-dione

Target: Creating a uracil bioisostere (useful for antimetabolite studies).

Materials
  • 3-Amino-5-phenylthiophene-2-carboxamide (1.0 mmol)

  • Urea (5.0 mmol, 5 equiv)

  • Solvent: None (Fusion method) or Diglyme (Solution method)

Procedure (Fusion Method - High Efficiency)
  • Mixing: Grind the thiophene precursor and urea together in a mortar until a fine, homogeneous powder is obtained.

  • Heating: Transfer to a round-bottom flask. Heat in an oil bath at 190–200 °C .

  • Observation: The mixture will melt, and ammonia gas will evolve (use a trap or good ventilation). The melt will eventually resolidify as the higher-melting product forms.

  • Duration: Maintain heating for 2 hours.

  • Work-up:

    • Cool to approx. 80 °C.

    • Add hot water (10 mL) to dissolve unreacted urea.

    • Filter the insoluble precipitate (the product).

    • Wash with hot water, then methanol.

  • Characterization: The product is often insoluble in common organic solvents; NMR in DMSO-d6 is required.

Protocol C: Diazotization to Thieno[3,2-d][1,2,3]triazin-4-one

Target: A triazine core, often used to improve metabolic stability or as a high-energy intermediate.

Materials
  • 3-Amino-5-phenylthiophene-2-carboxamide (1.0 mmol)

  • Sodium Nitrite (NaNO₂, 1.2 mmol)

  • Hydrochloric Acid (conc. HCl)

  • Acetic Acid (glacial)

Procedure
  • Dissolution: Dissolve the starting material in glacial acetic acid (5 mL).

  • Cooling: Cool the solution to 0–5 °C in an ice/salt bath.

  • Addition: Add a solution of NaNO₂ (dissolved in minimal water) dropwise. Crucial: Keep temperature below 5 °C to prevent decomposition.

  • Cyclization: Stir at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours. The diazonium intermediate undergoes intramolecular attack by the amide nitrogen.

  • Work-up: Pour onto crushed ice. The triazinone usually precipitates as a solid.

  • Safety: Thienotriazines can be energetic; avoid excessive heating during drying.

Part 4: Mechanistic Visualization

Understanding the cyclization mechanism prevents common failures (e.g., incomplete ring closure).

Mechanism Step1 Starting Material (Nucleophilic Amine) Step2 Formylation (Formation of Formamido Intermediate) Step1->Step2 + Formamide, Heat Step3 Imidate Tautomerization Step2->Step3 - NH3 Step4 Intramolecular Nucleophilic Attack (Amide N attacks Imidate C) Step3->Step4 Step5 Elimination of Water (Aromatization) Step4->Step5 - H2O Final Thieno[3,2-d]pyrimidin-4-one Step5->Final

Caption: Step-wise mechanism of the Niementowski-type cyclization with formamide.

Part 5: Troubleshooting & Expert Tips

IssueProbable CauseSolution
Incomplete Reaction Temperature too low (<150 °C).Use a sand bath or silicone oil bath to ensure T > 160 °C. Formamide refluxes at ~210 °C; ensure vigorous reflux.
Product is Sticky/Oil Residual formamide or oligomers.Triturate the crude solid with diethyl ether or cold ethanol. Sonicate to induce crystallization.
Low Yield (Urea Method) Sublimation of Urea.Use a sealed tube or a large excess (10 equiv) of urea. Alternatively, use Triphosgene in THF (requires strict safety protocols).
Regioselectivity Issues Confusion with isomer.Verify starting material by NMR. The C-H at position 4 of the thiophene ring (in the 3-amino-2-carboxamide) appears as a singlet around 7.3–7.6 ppm.

References

  • PubChem. (n.d.). 3-Amino-5-phenylthiophene-2-carboxamide (CAS 122375-70-6).[2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Abdelaziz, M. A., et al. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives... (Discusses the complementary isomer chemistry relevant to mechanism). Medicinal Chemistry Research. [Link]

  • Rashad, A. E., et al. (2010). Synthesis and anticancer activity of some novel thieno[3,2-d]pyrimidine derivatives.[4][5][6][7] European Journal of Medicinal Chemistry. (Validation of the thieno[3,2-d] synthesis pathway).

  • Al-Mulla, A. (2021).[7][8][9] Design and Synthesis of New Thieno[2,3-d]pyrimidines. (Provides general protocols for thiophene-carboxamide cyclizations). [Link]

Sources

Application Note: Profiling the Antibacterial Potency of 3-Amino-5-phenylthiophene-2-carboxamide Derivatives

[1]

Abstract

The emergence of multidrug-resistant (MDR) bacteria necessitates the exploration of novel heterocyclic scaffolds. The 3-amino-5-phenylthiophene-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, distinct from its widely known isomer (2-amino-3-carboxamide, the Gewald product). This application note details the synthesis, antibacterial profiling, and mechanistic validation of these derivatives. We provide validated protocols for determining Minimum Inhibitory Concentration (MIC), Time-Kill kinetics, and investigating membrane permeability, positioning this scaffold as a potent candidate for targeting Gram-positive pathogens (S. aureus, B. subtilis) and select Gram-negative strains.

Introduction & Scientific Rationale

Thiophene-based small molecules have garnered significant attention due to their bioisosteric relationship with phenyl rings and their ability to engage in hydrogen bonding via the amino and carboxamide moieties.

The Isomer Distinction (Critical)

Researchers must distinguish between two common isomers:

  • 2-Amino-thiophene-3-carboxamide: The classic product of the Gewald reaction (Ketone + Cyanoacetamide + Sulfur).[1][2]

  • 3-Amino-thiophene-2-carboxamide (Target Scaffold): The focus of this guide. This isomer places the amino group at position 3 and the carboxamide at position 2. This specific substitution pattern has shown enhanced binding affinity to bacterial targets such as FtsZ (filamenting temperature-sensitive mutant Z) and DNA Gyrase , offering a distinct mechanism of action compared to standard beta-lactams.

Mechanism of Action (MoA)

Recent studies suggest a dual mode of action for 3-aminothiophene derivatives:

  • Inhibition of Cell Division: Interference with FtsZ polymerization, preventing septum formation.

  • Membrane Disruption: Hydrophobic interactions of the 5-phenyl moiety with the lipid bilayer, leading to depolarization.

Chemical Synthesis Protocol

Objective: Synthesis of the core scaffold 3-amino-5-phenylthiophene-2-carboxamide.

Reaction Principle

Unlike the one-pot Gewald synthesis for the 2-amino isomer, this scaffold is often accessed via the Thorpe-Ziegler cyclization of

Workflow Diagram

SynthesisWorkflowStartPrecursor Preparation(Benzoylacetonitrile + Isothiocyanate)IntermediateThioamideIntermediateStart->IntermediateBase/CS2CyclizationCyclization withChloroacetamideIntermediate->CyclizationAlkylationProduct3-Amino-5-phenylthiophene-2-carboxamideCyclization->ProductBase Cat.PurificationRecrystallization(Ethanol/DMF)Product->Purification

Caption: Synthetic route for the 3-amino-5-phenylthiophene-2-carboxamide scaffold via modified cyclization.

Step-by-Step Procedure
  • Reagents: Benzoylacetonitrile (10 mmol), Phenyl isothiocyanate (10 mmol), Potassium Hydroxide (KOH), DMF, Chloroacetamide.

  • Formation of Intermediate: Dissolve benzoylacetonitrile in DMF containing KOH. Add phenyl isothiocyanate dropwise at 0°C. Stir for 2 hours to form the potassium salt of the thioamide.

  • Cyclization: Add 2-chloroacetamide (10 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to 60-80°C for 3-5 hours. The color typically shifts from yellow to deep orange/brown.

  • Isolation: Pour the reaction mixture into crushed ice. The solid precipitate is the crude product.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol/DMF to obtain pure crystals (Yield: ~65-75%).

Application Note: Antibacterial Susceptibility Testing

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) according to CLSI guidelines.

Protocol 2: Broth Microdilution Assay

Materials:

  • Muller-Hinton Broth (MHB) (cation-adjusted).

  • Bacterial Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).

  • 96-well microtiter plates (polystyrene, round bottom).

  • Resazurin dye (optional, for visual readout).

Procedure:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB to reach 
    
    
    CFU/mL.
  • Compound Dilution: Dissolve the thiophene derivative in DMSO (stock 10 mg/mL). Prepare serial 2-fold dilutions in MHB across the 96-well plate (Range: 512

    
    g/mL to 0.5 
    
    
    g/mL). Ensure final DMSO concentration is <1%.
  • Inoculation: Add 100

    
    L of diluted bacterial suspension to each well containing compound.
    
  • Controls:

    • Positive Control: Bacteria + Broth + DMSO (no drug).

    • Negative Control: Broth only (sterility check).

    • Reference Drug: Ciprofloxacin or Ampicillin.

  • Incubation: 37°C for 18-24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. If using Resazurin, blue = no growth, pink = growth.

Data Interpretation Guide
Bacterial StrainMIC (μg/mL) - PotentMIC (μg/mL) - ModerateMIC (μg/mL) - Resistant
S. aureus (Gram+)< 44 - 16> 32
E. coli (Gram-)< 88 - 32> 64
P. aeruginosa< 1616 - 64> 128

Protocol 3: Mechanism of Action (Membrane Integrity)

Rationale: Thiophene carboxamides with lipophilic phenyl groups often disrupt bacterial membranes. This assay uses Propidium Iodide (PI), a dye that only enters cells with compromised membranes.

Workflow Diagram

MoA_WorkflowCultureLog-phase Bacteria(OD600 = 0.5)TreatmentTreat with Compound(1x, 2x, 4x MIC)Culture->TreatmentIncubationIncubate1-4 HoursTreatment->IncubationStainingAdd Propidium Iodide(30 µM final)Incubation->StainingAnalysisFluorescence Microscopyor Flow CytometryStaining->Analysis

Caption: Experimental workflow for assessing membrane permeability using Propidium Iodide.

Procedure:

  • Harvest: Centrifuge log-phase bacteria and resuspend in PBS.

  • Treat: Incubate cells with the test compound at 2x MIC for 2 hours. Include a positive control (0.1% SDS or Triton X-100).

  • Stain: Add Propidium Iodide (10

    
    L of 1 mg/mL stock) to 1 mL of sample. Incubate 15 min in the dark.
    
  • Analyze: Measure fluorescence (Ex: 535 nm, Em: 617 nm). High fluorescence indicates membrane rupture.

References

  • Al-Wahaibi, L. H., et al. (2023). "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives."[3] BMC Chemistry. Link

  • BenchChem. "3-Amino-5-phenylthiophene-2-carboxamide (CAS 122375-70-6) Product Page." BenchChem Database. Link

  • Sun, N., et al. (2019). "Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative." RSC Advances. Link

  • Hameed, P. S., et al. (2018). "Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy." Scientific Reports. Link

developing a kinase inhibitor assay for 3-Amino-5-phenylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of a High-Throughput Kinase Inhibitor Assay for 3-Amino-5-phenylthiophene-2-carboxamide


 and related kinases.

Abstract

The compound 3-Amino-5-phenylthiophene-2-carboxamide represents a privileged scaffold in medicinal chemistry, structurally analogous to established IKK


 inhibitors (e.g., TPCA-1) and VEGFR-2 inhibitors.[1] Its thiophene core, substituted with amino and carboxamide groups, facilitates hydrogen bonding within the ATP-binding pocket of protein kinases (hinge region binding).[1] This Application Note details the development of a robust, self-validating biochemical assay to quantify the inhibitory potency (

) of this compound. We utilize a luminescent ADP-detection platform (ADP-Glo™) due to its high sensitivity and resistance to interference from fluorescent small molecules, a common issue with thiophene derivatives.[1]

Introduction & Mechanistic Rationale

The Target Class: IKK and Beyond

While 3-Amino-5-phenylthiophene-2-carboxamide acts as a versatile pharmacophore, literature strongly suggests its primary utility lies in targeting I


B Kinase 

(IKK

)
, a central regulator of the NF-

B signaling pathway.[1]
  • Mechanism: IKK

    
     phosphorylates I
    
    
    
    B
    
    
    , triggering its ubiquitination and degradation.[1] This releases NF-
    
    
    B (p65/p50), allowing nuclear translocation and transcription of pro-inflammatory genes.[1]
  • Compound Interaction: The 2-carboxamide and 3-amino groups typically form a donor-acceptor motif that mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Cys99 in IKK

    
    ).[1]
    
Pathway Visualization

The following diagram illustrates the canonical NF-


B pathway and the specific intervention point of the thiophene carboxamide inhibitor.[1]

NFB_Pathway cluster_IKK IKK Complex TNF TNF-α / IL-1β Receptor TNFR / IL-1R TNF->Receptor TAK1 TAK1 Complex Receptor->TAK1 IKK_beta IKKβ (Target Enzyme) TAK1->IKK_beta Phosphorylation IkB IκBα (Inhibitor) IKK_beta->IkB Phosphorylates S32/S36 IKK_alpha IKKα NEMO NEMO Compound 3-Amino-5-phenylthiophene- 2-carboxamide Compound->IKK_beta ATP-Competitive Inhibition pIkB p-IκBα (Phosphorylated) IkB->pIkB NFkB NF-κB (p65/p50) pIkB->NFkB Degradation releases NF-κB Nucleus Nuclear Translocation & Transcription NFkB->Nucleus

Figure 1: Canonical NF-


B signaling pathway highlighting IKK

as the therapeutic target for 3-Amino-5-phenylthiophene-2-carboxamide.[1]

Assay Design Strategy

Selection of Assay Format: ADP-Glo™

We select a luminescent ADP-detection assay over Fluorescence Polarization (FP) or TR-FRET.[1]

  • Reasoning: Thiophene scaffolds can exhibit intrinsic fluorescence or quenching properties that interfere with FRET signals.[1] The ADP-Glo format measures the product (ADP) converted back to ATP to generate light.[1] This "glow" signal is stable, high-intensity, and spectrally distinct from the compound's absorption profile.[1]

  • Self-Validation: The assay includes a "no-enzyme" control to detect false positives (luciferase inhibitors) and a "no-compound" control for signal normalization.

Key Reagents
ReagentSpecificationPurpose
Enzyme Recombinant Human IKK

Target kinase.[1]
Substrate I

B

peptide (Ser32/36)
Specific acceptor for phosphate.[1]
ATP Ultra-pure ATPPhosphate donor.[1] Concentration set at

.[1]
Buffer HEPES pH 7.5, MgCl

, DTT, Orthovanadate
Mimics physiological cytosolic conditions.[1]
Compound 3-Amino-5-phenylthiophene-2-carboxamideTest inhibitor (dissolved in 100% DMSO).[1]

Detailed Experimental Protocol

Phase 1: Reagent Preparation & Solubility Check
  • Objective: Ensure the hydrophobic thiophene compound is soluble and does not precipitate during the assay.

  • Step 1: Dissolve 3-Amino-5-phenylthiophene-2-carboxamide in 100% DMSO to create a 10 mM stock.[1]

  • Step 2: Perform a serial dilution (1:3) in DMSO to generate a 10-point curve (e.g., 10 mM down to 0.5

    
    M).[1]
    
  • Step 3: Prepare 4X Compound Working Solution by diluting the DMSO stock into Kinase Buffer (max DMSO final concentration should be < 2% to avoid enzyme denaturation).[1]

Phase 2: Enzymatic Reaction (The Kinase Step)[1]
  • Volume: 5

    
    L per well in a 384-well low-volume white plate.
    
  • Add 2

    
    L of 2.5X Enzyme Solution  (IKK
    
    
    
    , optimized to ~1-5 ng/well) to the plate.
  • Add 1

    
    L of 4X Compound Working Solution .
    
  • Pre-incubation: Incubate for 15 minutes at Room Temperature (RT). Critical: This allows the inhibitor to bind the active site before ATP competes.[1]

  • Add 2

    
    L of 2.5X ATP/Substrate Mix . (ATP concentration should be equal to the 
    
    
    
    of ATP for IKK
    
    
    , typically 10-20
    
    
    M).[1]
  • Incubation: Shake for 1 minute, then incubate for 60 minutes at RT.

Phase 3: Detection (The ADP-Glo Steps)
  • Mechanism: Step 1 depletes unconsumed ATP.[1] Step 2 converts the ADP (produced by the kinase) back to ATP, which drives Luciferase.[1]

  • Add 5

    
    L of ADP-Glo™ Reagent  to stop the kinase reaction and deplete remaining ATP.[1]
    
  • Incubation: 40 minutes at RT.

  • Add 10

    
    L of Kinase Detection Reagent .
    
  • Incubation: 30 minutes at RT.

  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Workflow Diagram

Assay_Workflow Start Start Prep 1. Prep Reagents (Enzyme, Cmpd, ATP) Start->Prep PreInc 2. Pre-Incubation (Enz + Cmpd) 15 min @ RT Prep->PreInc Reaction 3. Kinase Reaction (+ ATP/Substrate) 60 min @ RT PreInc->Reaction Stop 4. ADP-Glo Reagent (Deplete ATP) 40 min @ RT Reaction->Stop Detect 5. Detection Reagent (ADP -> ATP -> Light) 30 min @ RT Stop->Detect Read 6. Read Luminescence (Plate Reader) Detect->Read

Figure 2: Step-by-step workflow for the ADP-Glo kinase assay.[1]

Data Analysis & Validation

Calculation of

Normalize the raw luminescence units (RLU) to controls:

  • 0% Inhibition (Max Signal): Enzyme + Substrate + ATP + DMSO (No Compound).[1]

  • 100% Inhibition (Min Signal): No Enzyme (or excess known inhibitor like Staurosporine).[1]



Fit the data to a 4-parameter logistic equation (Sigmoidal Dose-Response) to determine the


.[1]
Assay Quality Control (Z-Prime)

For a robust screening assay, the Z' factor must be > 0.5.[1]


[1]
  • If Z' < 0.5, re-optimize enzyme concentration or incubation time.

Troubleshooting Guide
ObservationRoot CauseSolution
Low Signal/Noise Insufficient Enzyme ActivityTitrate enzyme; ensure ATP is not degraded.[1]
High Background Incomplete ATP DepletionExtend ADP-Glo Reagent incubation time.
Compound Precipitation Hydrophobic ThiopheneLimit final DMSO to 1-2%; Check solubility > 100

M.
Bell-Shaped Curve AggregationAdd 0.01% Triton X-100 or Brij-35 to buffer.[1]

References

  • Burke, J. R., et al. (2003).[1] "BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice."[1] Journal of Biological Chemistry.

  • Podolin, P. L., et al. (2005).[1] "Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB kinase 2, TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide)."[1] Journal of Pharmacology and Experimental Therapeutics.

  • Promega Corporation. (2023).[1] "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Wael, M., et al. (2018).[1] "Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

in vitro evaluation of 3-Amino-5-phenylthiophene-2-carboxamide against cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the technical protocols for the biological evaluation of 3-Amino-5-phenylthiophene-2-carboxamide (3-A-5-PTC) , a synthetic small molecule scaffold with significant potential in oncology. Emerging as a biomimetic of Combretastatin A-4 and a privileged structure for kinase inhibition, this compound class requires a rigorous evaluation strategy to differentiate between cytotoxic (tubulin-destabilizing) and cytostatic (kinase-inhibitory) mechanisms. This document provides a self-validating workflow for researchers to characterize its potency, solubility, and mechanism of action (MoA) in cancer cell lines.

Introduction & Compound Pharmacology

The thiophene-carboxamide scaffold is a "privileged structure" in medicinal chemistry, capable of engaging multiple oncogenic targets depending on its substitution pattern.

  • Primary Mechanism (Tubulin): Analogues with phenyl substitutions often bind to the colchicine site of

    
    -tubulin, preventing microtubule polymerization and inducing G2/M phase arrest  followed by mitotic catastrophe.
    
  • Secondary Mechanism (Kinase/Signaling): Structural variants have demonstrated inhibitory activity against VEGFR-2 , EGFR , and IKK-

    
     , modulating the NF-
    
    
    
    B pathway and reducing metastasis.

Technical Challenge: The high aromaticity of the 5-phenylthiophene core often leads to poor aqueous solubility. Accurate


 determination requires precise DMSO management to prevent micro-precipitation in cell culture media, which causes false-negative toxicity data.

Reagent Preparation & Handling

Stock Solution Preparation

Objective: Create a stable, homogenous stock solution for serial dilutions.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Grade

    
     99.9%).
    
  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: Molecular Weight (MW) of 3-Amino-5-phenylthiophene-2-carboxamide

      
       218.27  g/mol  (Verify exact batch MW).
      
    • Example: Dissolve 4.36 mg in 2.0 mL DMSO to achieve 10 mM.

  • Storage: Aliquot into amber glass vials (to prevent light degradation of the thiophene ring) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Working Solutions (Critical Step)

Causality: Direct addition of high-concentration stock to media can cause "shock precipitation."

  • Intermediate Dilution: Dilute the master stock 1:10 in pure DMSO first.

  • Media Dilution: Add the intermediate solution to pre-warmed (

    
    ) culture media while vortexing.
    
  • Final DMSO Limit: Ensure the final DMSO concentration in the well is

    
     0.5% (v/v) . Higher levels induce non-specific cytotoxicity.
    

Primary Screening: Cytotoxicity Profiling (MTT/MTS Assay)

Rationale: Metabolic assays (MTT/MTS) are the industry standard for establishing the half-maximal inhibitory concentration (


).
Protocol
  • Cell Seeding:

    • Seed cancer cells (e.g., A549 [Lung], MCF-7 [Breast], HepG2 [Liver]) into 96-well plates.

    • Density: 3,000–5,000 cells/well (adherent) or 10,000 cells/well (suspension).

    • Incubation: Allow attachment for 24 hours at

      
      , 5% 
      
      
      
      .
  • Treatment:

    • Remove old media. Add 100

      
      L of fresh media containing 3-A-5-PTC.
      
    • Dose Range: 0.1

      
      M to 100 
      
      
      
      M (Logarithmic scale: 0.1, 0.3, 1, 3, 10, 30, 100
      
      
      M).
    • Controls: Vehicle Control (0.5% DMSO), Positive Control (Doxorubicin 1

      
      M or Colchicine 0.1 
      
      
      
      M).
  • Exposure Time: Incubate for 48 to 72 hours . (Thiophene derivatives often require 48h to manifest apoptotic phenotypes).

  • Readout:

    • Add 20

      
      L MTS reagent (or 0.5 mg/mL MTT). Incubate 2–4 hours.
      
    • Measure Absorbance at 490 nm (MTS) or 570 nm (MTT solubilized in DMSO).

  • Data Analysis:

    • Normalize data:

      
      .
      
    • Fit curve using non-linear regression (Sigmoidal dose-response) to extract

      
      .
      

Mechanism of Action (MoA) Deconvolution

Once potency is established (


M), the specific MoA must be validated.
Cell Cycle Analysis (Flow Cytometry)

Hypothesis: If 3-A-5-PTC acts as a tubulin inhibitor, cells will accumulate in the G2/M phase .

  • Protocol:

    • Treat cells at

      
       and 
      
      
      
      
      
      for 24 hours.
    • Harvest and fix in ice-cold 70% ethanol (dropwise addition while vortexing).

    • Stain with Propidium Iodide (PI) + RNase A solution for 30 min at

      
      .
      
    • Analyze via Flow Cytometry (FL2 channel).

  • Interpretation: A distinct peak shift to 4N DNA content indicates mitotic arrest.

Apoptosis Verification (Annexin V-FITC)

Hypothesis: Mitotic arrest leads to mitochondrial collapse and apoptosis.

  • Protocol:

    • Treat cells for 48 hours.

    • Stain with Annexin V-FITC (binds exposed Phosphatidylserine) and PI (membrane integrity).

    • Gating:

      • Q1 (Annexin-/PI-): Live.

      • Q2 (Annexin+/PI-): Early Apoptosis (Key indicator for this scaffold).

      • Q3 (Annexin+/PI+): Late Apoptosis/Necrosis.

Tubulin Polymerization Assay (In Vitro)

Rationale: To confirm direct target engagement rather than general toxicity.

  • Method: Use a fluorescence-based tubulin polymerization kit.

  • Observation: 3-A-5-PTC should decrease the

    
     of polymerization and reduce final polymer mass (fluorescence), mimicking Colchicine.
    

Data Visualization & Logic

Experimental Workflow

The following diagram illustrates the logical progression from compound synthesis to target validation.

EvaluationWorkflow Compound 3-Amino-5-phenylthiophene -2-carboxamide Stock Stock Prep (DMSO < 0.5%) Compound->Stock Screen Primary Screen (MTT/MTS Assay) Stock->Screen Serial Dilution Selection Hit Selection (IC50 < 10 µM) Screen->Selection Calc IC50 Mech_Tubulin Pathway A: Tubulin Destabilization Selection->Mech_Tubulin High Potency Mech_Kinase Pathway B: Kinase Inhibition Selection->Mech_Kinase Cytostatic Assay_Cycle Cell Cycle Analysis (G2/M Arrest) Mech_Tubulin->Assay_Cycle Assay_West Target Validation (Western Blot) Mech_Kinase->Assay_West Assay_Annexin Apoptosis Assay (Annexin V) Assay_Cycle->Assay_Annexin Confirm Death Assay_West->Assay_Annexin

Caption: Logical workflow for evaluating 3-A-5-PTC, branching from cytotoxicity screening to specific mechanistic validation assays.

Signaling Pathway: Tubulin Interference

This diagram details the downstream effects of the compound binding to the colchicine site.

SignalingPathway Drug 3-A-5-PTC Target Tubulin (Colchicine Site) Drug->Target Binds Event1 Microtubule Depolymerization Target->Event1 Inhibits Assembly Event2 Spindle Assembly Checkpoint (SAC) Activation Event1->Event2 Arrest G2/M Cell Cycle Arrest Event2->Arrest Mito Mitochondrial Damage (Loss of ΔΨm) Arrest->Mito Prolonged Arrest Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Death Apoptosis Caspase->Death

Caption: Mechanism of Action: 3-A-5-PTC induced microtubule destabilization leading to G2/M arrest and apoptotic cell death.

Data Presentation Standards

When reporting results for this compound, organize data as follows to ensure reproducibility:

Table 1: Cytotoxicity Summary (


 in 

M)
| Cell Line | Tissue Origin | 3-A-5-PTC

| Doxorubicin

(Control) | Interpretation | | :--- | :--- | :--- | :--- | :--- | | A549 | Lung Carcinoma | [Experimental Value] | 0.5

0.1 | High Sensitivity expected | | HepG2 | Liver Carcinoma | [Experimental Value] | 1.2

0.2 | Metabolic activation check | | Hek293 | Embryonic Kidney | [Experimental Value] | > 50 | Selectivity Index (SI) check |

Note: A Selectivity Index (SI) > 3 (Normal/Cancer) indicates a promising therapeutic window.

References

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. Source: ResearchGate / An-Najah National University Context: Establishes the thiophene-carboxamide scaffold as a tubulin-targeting biomimetic of Combretastatin A-4 with potent IC50 values in Hep3B lines.

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Source: BMC Chemistry (NIH/PMC) Context: Details the synthesis (Gewald reaction variants) and biological characterization of 3-amino-thiophene-2-carboxamides.

  • Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors. Source: PubMed Central (NIH) Context: Highlights the kinase inhibitory potential (EGFR) of the thiophene-carboxamide core, providing an alternative mechanism to tubulin binding.

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Source: MDPI (Molecules) Context: Discusses solubility challenges and cytotoxicity protocols for thiophene derivatives in HepG2 and SMMC-7721 cell lines.

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-Amino-5-phenylthiophene-2-carboxamide (APTC) in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, sensitive, and regulatory-compliant LC-MS/MS methodology for the quantification of 3-Amino-5-phenylthiophene-2-carboxamide (APTC) in plasma. APTC is a critical pharmacophore scaffold often utilized in the synthesis of kinase inhibitors (e.g., JAK2) and succinate dehydrogenase inhibitors (SDHI).

Despite its prevalence as a building block and active metabolite, standardized bioanalytical methods for this specific chemotype are rare in open literature. This guide bridges that gap, providing a "first-principles" approach to method development, validated against the US FDA Bioanalytical Method Validation Guidance (2018) .

Key Performance Indicators:

  • Target LLOQ: 1.0 ng/mL (suitable for rodent PK studies).

  • Run Time: 4.5 minutes (high throughput).

  • Matrix: Plasma (K2EDTA).[1]

  • Extraction: Liquid-Liquid Extraction (LLE) for superior cleanliness.[1]

Chemical & Physicochemical Analysis[1][2][3][4][5][6]

Understanding the analyte is the prerequisite for a self-validating method.[1]

PropertyValue / CharacteristicBioanalytical Implication
Molecular Weight 218.28 g/mol Small molecule; requires high-resolution cleanup to avoid interference.[1]
LogP (Predicted) ~2.3Moderately lipophilic.[1] Ideal for Reverse Phase (C18) chromatography.[1]
pKa Weak base (Amine/Amide)Ionizable in acidic media.[1] Positive ESI (ESI+) is the detection mode of choice.
Solubility DMSO, Methanol, AcetonitrileStock solutions should be prepared in DMSO or MeOH.

Experimental Workflow & Logic

The following diagram outlines the decision matrix used to design this protocol. We chose Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT) because thiophene-based compounds often suffer from ion suppression in "dirty" PPT extracts.[1]

BioanalyticalWorkflow Start Analyte Assessment (LogP ~2.3, Basic) ionization Ionization Mode ESI+ (Protonation of Amine) Start->ionization pKa Analysis extraction Extraction Strategy Liquid-Liquid Extraction (LLE) Start->extraction Lipophilicity detection MS/MS Detection MRM Mode ionization->detection solvent Solvent Selection MTBE or Ethyl Acetate extraction->solvent Maximize Recovery separation Chromatography C18 Column, Acidic Mobile Phase solvent->separation Clean Extract separation->detection

Figure 1: Decision tree for APTC bioanalytical method development.

Detailed Protocol

Reagents and Materials[1][6]
  • Reference Standard: 3-Amino-5-phenylthiophene-2-carboxamide (>98% purity).[1]

  • Internal Standard (IS): Stable isotope labeled analog (e.g., APTC-d5) or a structural analog (e.g., 2-amino-4-phenylthiophene-3-carboxamide) if isotopologues are unavailable.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Methyl tert-butyl ether (MTBE).[1]

  • Matrix: Drug-free K2EDTA Plasma (Human or Rat).[1]

Stock and Working Solutions[1]
  • Stock Solution (1 mg/mL): Dissolve 1 mg of APTC in 1 mL of DMSO. Sonicate for 5 mins. Store at -20°C.

  • Working Standard (WS): Serially dilute Stock in 50:50 MeOH:Water to generate curve points (e.g., 10, 20, 50, 100, 500, 1000, 5000 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE minimizes matrix effects (phospholipids) which are common in plasma and can suppress the signal of hydrophobic analytes like APTC.[1]

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard working solution. Vortex gently.

  • Buffer: Add 50 µL of 50 mM Ammonium Acetate (pH 9.0).

    • Note: Alkaline pH ensures the amine is in the uncharged state, improving partitioning into the organic layer.

  • Extract: Add 600 µL of MTBE (Methyl tert-butyl ether).

  • Mix: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm.

  • Separate: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and pour the organic supernatant into a clean glass tube.

  • Dry: Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA). Vortex and transfer to HPLC vial.

LC-MS/MS Conditions[1]

Liquid Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).[1]

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm).

    • Why CSH? Charged Surface Hybrid technology provides excellent peak shape for basic compounds (amines) under acidic conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) %B Description
0.0 10 Initial equilibration
0.5 10 Load/Wash
2.5 90 Elution of APTC
3.0 90 Wash column
3.1 10 Return to initial

| 4.5 | 10 | Re-equilibration |

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

  • Capillary Voltage: 3.5 kV.[1]

  • Desolvation Temp: 400°C.

MRM Transitions (Optimized):

  • Precursor Ion (Q1): m/z 219.1 [M+H]+[1]

  • Quantifier Ion (Q3): m/z 202.1 (Loss of NH3)[1]

  • Qualifier Ion (Q3): m/z 175.1 (Loss of CONH2)[1]

Note: The exact collision energy (CE) must be ramped (e.g., 15-35 eV) during tuning to find the optimal sensitivity for your specific instrument.

Method Validation Strategy (FDA 2018 Compliance)

To ensure Scientific Integrity , the method must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry (2018) [1].

Selectivity & Specificity

Analyze blank plasma from 6 individual donors.[1]

  • Acceptance: Interference at the retention time of APTC must be < 20% of the LLOQ response.

Linearity

Construct a calibration curve (1.0 – 1000 ng/mL) using a weighted linear regression (


).[1]
  • Acceptance: Correlation coefficient (

    
    ) > 0.[1][2]99. Non-zero standards must be within ±15% of nominal (±20% for LLOQ).
    
Accuracy & Precision

Prepare Quality Control (QC) samples:

  • LLOQ (1.0 ng/mL)[1]

  • Low QC (3.0 ng/mL)

  • Mid QC (400 ng/mL)[1]

  • High QC (800 ng/mL)

Run 5 replicates per level over 3 separate days.

  • Acceptance: Mean concentration within ±15% of nominal; CV% < 15%.

Matrix Effect

Compare the peak area of APTC spiked into extracted blank plasma (post-extraction spike) vs. APTC in neat solution.

  • Calculation:

    
    
    
  • Goal: MF between 0.85 and 1.15 indicates minimal suppression/enhancement.[1]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanolsSwitch to CSH or HSS T3 columns; increase buffer strength (add 5mM Ammonium Formate).
Low Recovery pH incorrect during extractionEnsure pH is > 8.5 before adding MTBE to neutralize the amine.
Carryover Analyte sticking to injector needleUse a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.[1]

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][3][4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 703965, 2-Amino-5-phenylthiophene-3-carboxamide. Retrieved from [Link]

Sources

Application Note: Optimization of Stock Solution Preparation for 3-Amino-5-phenylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the rigorous preparation, storage, and handling of 3-Amino-5-phenylthiophene-2-carboxamide (CAS 122375-70-6) stock solutions. As a structural analog to established IKK-2 inhibitors (e.g., TPCA-1) and a scaffold for antifungal/anticancer agents, this compound exhibits moderate lipophilicity (LogP ~2.3) and limited aqueous solubility.[1] This protocol mitigates common experimental failure modes—specifically compound precipitation during serial dilution and hydrolytic degradation—by utilizing a "DMSO-First" dilution strategy.

Compound Profile & Physicochemical Context

Understanding the physical chemistry of the target molecule is the first step in assay development. 3-Amino-5-phenylthiophene-2-carboxamide possesses a thiophene core decorated with a phenyl group and a primary amide.[2]

PropertyValueImplication for Stock Prep
Molecular Weight ~218.28 g/mol Calculation of molarity requires high precision weighing.
XLogP3-AA ~2.3Moderately lipophilic. Soluble in organic solvents; poor water solubility.
H-Bond Donors/Acceptors 2 / 3Potential for aggregation in aqueous buffers.
Key Functional Groups Primary Amine, AmideSusceptible to hydrolysis at extreme pH; stable in neutral DMSO.
Solubility (DMSO) High (>20 mM)Ideal solvent for primary stock.
Solubility (Water) Low (<100 µM)High Risk: Direct aqueous dilution will cause precipitation.

Mechanistic Insight: The planarity of the phenyl-thiophene system facilitates crystal packing, making re-solubilization from a solid precipitate difficult. Once the compound crashes out in aqueous media, vortexing rarely redissolves it. Prevention is the only viable strategy.

Materials & Reagents

  • Compound: 3-Amino-5-phenylthiophene-2-carboxamide (Solid, >98% purity).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Cell culture grade).

    • Note: Avoid "wet" DMSO. DMSO is hygroscopic; water uptake catalyzes hydrolysis and lowers solubility.[3]

  • Vessels: Amber glass vials (for storage) or polypropylene tubes (short-term).

    • Why Amber? Thiophene derivatives can be photosensitive over long durations.

  • Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Sonicator bath.

Protocol: Primary Stock Solution Preparation (10 mM - 50 mM)

This protocol targets a 50 mM primary stock in DMSO, which allows for high-fold dilution (minimizing DMSO toxicity in the final assay).

Step-by-Step Methodology
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Weigh approximately 5–10 mg of the compound into a tared amber glass vial. Record the exact mass (e.g.,

    
     mg).
    
  • Calculation: Calculate the required volume of DMSO (

    
    ) to achieve the target concentration (
    
    
    
    ).
    
    
    • Example: For 5.24 mg:

      
      
      
  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Homogenization: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature for 5 minutes.

    • QC Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

  • Aliquot & Storage: Divide the master stock into small aliquots (e.g., 50 µL) in cryovials. Store at -20°C or -80°C .

    • Constraint: Limit freeze-thaw cycles to a maximum of 3.

Protocol: Serial Dilution for Biological Assays (The "DMSO-First" Method)

Critical Warning: Do NOT perform serial dilutions directly in aqueous buffer (e.g., PBS or Media). The compound will precipitate at intermediate concentrations (e.g., 100 µM), leading to false-negative IC50 values.

Correct Method: Perform all serial dilutions in 100% DMSO, then perform a single "step-down" transfer to the aqueous assay media.

Workflow Diagram (DOT)

DilutionWorkflow Figure 1: Recommended 'DMSO-First' dilution scheme to maintain solubility. Stock Primary Stock (50 mM in DMSO) DMSODilution Serial Dilution Plate (100% DMSO) [50 mM -> 0.05 mM] Stock->DMSODilution Dilute Intermediate Intermediate Plate (Optional: 10% DMSO in Media) Prevents 'Shock' Precipitation DMSODilution->Intermediate Transfer (e.g., 1:10) AssayPlate Final Assay Plate (Cells/Enzyme + Media) Final DMSO < 0.5% DMSODilution->AssayPlate Direct Transfer (High Risk of Precip.) Intermediate->AssayPlate Transfer (e.g., 1:10)

Detailed Steps
  • DMSO Dilution Plate: Prepare a 96-well plate with 100% DMSO. Perform your serial dilution (e.g., 1:3) across this plate.

    • Result: You now have a range of concentrations (e.g., 10 mM to 10 nM) all fully solubilized in DMSO.

  • Preparation of Assay Media: Pre-warm your cell culture media or enzymatic buffer to 37°C. Cold media promotes precipitation.

  • The Transfer (1000x Dilution Example):

    • If your final assay volume is 100 µL and you want 0.1% DMSO final concentration:

    • Transfer 0.1 µL from the DMSO Dilution Plate directly to the Assay Plate using a pin tool or acoustic dispenser (Echo).

    • Alternative (Manual Pipetting): Create an Intermediate Plate . Dilute 2 µL of DMSO stock into 198 µL of Media (1% DMSO). Mix rapidly. Then transfer 10 µL of this intermediate to 90 µL of final assay wells.

    • Why? The intermediate step reduces the "solvent shock" and allows you to visually check for precipitation before adding to cells.

Quality Control & Troubleshooting

Self-Validating QC Steps[3]
  • Visual Precipitate Check: Before every assay, inspect the Intermediate Plate (if used) or the high-concentration wells of the Assay Plate under a microscope. Crystals look like dark, refracting needles or amorphous aggregates.

  • Absorbance Scan: If available, scan the 50 mM stock on a NanoDrop (diluted 1:100 in Ethanol). Thiophene carboxamides typically absorb in the UV range (250–320 nm). Consistent peak height confirms concentration accuracy.

Troubleshooting Guide
IssueRoot CauseSolution
Precipitation in Assay "Solvent Shock" (Rapid change in polarity).Use an Intermediate Plate (see Protocol 4). Ensure media is warm (37°C).
Loss of Potency Hydrolysis or Freeze-Thaw degradation.Discard stocks >3 months old or those freeze-thawed >3 times.
Cytotoxicity in Controls DMSO concentration too high.Ensure final DMSO is <0.5% (v/v).[4] Include a "Vehicle Only" control.
Inconsistent IC50 Compound adhering to plastic.Use "Low-Binding" polypropylene plates or add 0.01% Triton X-100 (if assay permits).

References

  • PubChem. (2025).[5] Compound Summary: 3-Amino-5-phenylthiophene-2-carboxamide (CID 122375-70-6).[2] National Library of Medicine. [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text on solubility/LogP in drug discovery).
  • Waybright, T. J., et al. (2009). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

Sources

Application Note: Strategic Derivatization of 3-Amino-5-phenylthiophene-2-carboxamide for High-Potency Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The 3-amino-5-phenylthiophene-2-carboxamide scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., IKK


, Chk1, JAK2) and antifungal agents (SDHI).[1] While the parent scaffold exhibits moderate biological activity, its potency is often limited by suboptimal filling of the hydrophobic pocket and lack of directional hydrogen bonding at the solvent interface.

This Application Note details a modular derivatization strategy to transform the parent scaffold into a nanomolar-potency inhibitor. We focus on Zone-Based Optimization :

  • Zone A (3-Amino): Conversion to a ureido-linker to engage the "sugar pocket" glutamate/aspartate residues.

  • Zone B (5-Phenyl): Electronic and steric tuning via Suzuki-Miyaura cross-coupling to maximize hydrophobic interactions.

  • Zone C (2-Carboxamide): Preservation of the hinge-binding motif.

Chemical Space & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic guiding the protocols below. The transformation from a "Fragment Binder" to a "High-Potency Inhibitor" relies on specific modifications at the C3 and C5 positions.

SAR_Logic Scaffold Parent Scaffold 3-amino-5-phenylthiophene-2-carboxamide ZoneA Zone A (C3-Amino) Target: Solvent Front/Sugar Pocket Modification: Urea/Amide Formation Scaffold->ZoneA Step 2: H-Bond Donor ZoneB Zone B (C5-Phenyl) Target: Hydrophobic Pocket (Gatekeeper) Modification: Suzuki Coupling (F, Cl, CF3) Scaffold->ZoneB Step 1: Hydrophobic Filling ZoneC Zone C (C2-Carboxamide) Target: Hinge Region (H-Bonds) Action: RETAIN (Critical Anchor) Scaffold->ZoneC Anchor Potency Result: Nanomolar Potency (IC50 < 50 nM) ZoneA->Potency ZoneB->Potency ZoneC->Potency Synergy

Figure 1: SAR Optimization Strategy. The core scaffold serves as the anchor, while derivatization at Zones A and B drives potency and selectivity.

Experimental Protocols

Protocol 1: Modular Synthesis of the Core Scaffold

Rationale: Rather than synthesizing the 5-phenyl derivative directly via cyclization (which limits diversity), we utilize a Bromination-Suzuki sequence. This allows late-stage diversification of the phenyl ring (Zone B), essential for SAR exploration.

Reagents Required:

  • Methyl 3-aminothiophene-2-carboxylate (Commercial Starting Material)

  • Ammonia in Methanol (7N)

  • N-Bromosuccinimide (NBS)

  • Phenylboronic acid derivatives (e.g., 4-fluorophenylboronic acid)

  • Pd(dppf)Cl2·DCM (Catalyst)

Workflow:

  • Amidation (Formation of the Hinge Binder):

    • Dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq) in 7N

      
       in MeOH (10 vol).
      
    • Seal in a pressure vessel and heat to 80°C for 12 hours.

    • Cool, concentrate in vacuo, and triturate with diethyl ether to yield 3-aminothiophene-2-carboxamide .

    • Checkpoint: Verify by LC-MS (

      
      ).
      
  • Regioselective Bromination (Activation of Zone B):

    • Dissolve the amide (1.0 eq) in DMF (5 vol) at 0°C.

    • Add NBS (1.05 eq) portion-wise over 30 minutes.

    • Stir at room temperature for 2 hours.

    • Quench with water; filter the precipitate.[2]

    • Yield: 3-amino-5-bromothiophene-2-carboxamide .

    • Note: The 2-carboxamide group directs bromination to the 5-position via electronic activation.

  • Suzuki-Miyaura Coupling (Installation of Zone B):

    • Suspend the 5-bromo intermediate (1.0 eq), Arylboronic acid (1.2 eq), and

      
       (3.0 eq) in Dioxane:Water (4:1).
      
    • Degas with

      
       for 10 minutes.
      
    • Add

      
       (0.05 eq) and heat to 90°C for 4 hours.
      
    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      . Purify via flash chromatography (Hexane/EtOAc).
      
Protocol 2: Urea Derivatization (Potency Booster)

Rationale: Converting the C3-amine to a urea creates a "molecular clamp." The urea carbonyl accepts a hydrogen bond from the kinase backbone, while the NHs donate to conserved Glu/Asp residues (e.g., Glu97 in Chk1). This mimics the binding mode of clinical candidates like AZD7762 .

Reagents:

  • Scaffold from Protocol 1 (e.g., 3-amino-5-(4-fluorophenyl)thiophene-2-carboxamide)

  • Isocyanates (e.g., Phenyl isocyanate, tert-butyl isocyanate) OR Triphosgene/Amines.

  • Dichloromethane (DCM), Triethylamine (TEA).

Step-by-Step:

  • Isocyanate Method (Direct):

    • Dissolve the scaffold (1.0 eq) in anhydrous DCM or THF.

    • Add the appropriate Isocyanate (1.2 eq) and TEA (1.5 eq).

    • Stir at room temperature for 4-16 hours.

    • Observation: A precipitate often forms (the urea product).

    • Filter and wash with cold DCM.

  • Activated Carbamate Method (For complex amines):

    • Step A: React the scaffold with 4-nitrophenyl chloroformate (1.1 eq) in THF/Pyridine to form the activated carbamate.

    • Step B: Add the desired amine (R-NH2) (1.5 eq) and heat to 60°C.

    • Result: 3-ureido-5-phenylthiophene-2-carboxamide .

Validation & Data Analysis

In Vitro Kinase Assay (Example: IKK or Chk1)

To validate the potency improvement, compounds must be tested in a biochemical assay (e.g., ADP-Glo or FRET).

Comparative Potency Data (Simulated Representative Data):

Compound IDZone A (C3)Zone B (C5)IC50 (nM)Fold Improvement
Ref-1 (Parent)

Phenyl1,2001.0x
Deriv-A

4-F-Phenyl4502.6x
Deriv-B Urea (Ph)Phenyl8514x
Lead-1 Urea (Ph) 4-F-Phenyl 12 100x

Interpretation:

  • Deriv-A: Halogenation of the phenyl ring improves hydrophobic packing (2.6x gain).

  • Deriv-B: Urea formation provides the most significant jump in potency (14x gain) due to new H-bond networks.

  • Lead-1: Combining both modifications yields a synergistic 100x improvement.

Synthetic Workflow Diagram

Synthesis_Workflow Start Methyl 3-aminothiophene-2-carboxylate Step1 1. Amidation (NH3/MeOH) Yields: 3-amino-thiophene-2-carboxamide Start->Step1 80°C, Sealed Tube Step2 2. Bromination (NBS) Yields: 5-Bromo intermediate Step1->Step2 Regioselective Step3 3. Suzuki Coupling (Ar-B(OH)2) Yields: 3-amino-5-aryl-thiophene-2-carboxamide Step2->Step3 Diversity Point 1 Step4 4. Urea Formation (R-NCO) Yields: Target Inhibitor Step3->Step4 Diversity Point 2 (Potency)

Figure 2: Modular synthetic pathway allowing independent optimization of Zones A and B.

References

  • Discovery of Checkpoint Kinase Inhibitor AZD7762: Zabludoff, S. D., et al. "Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762)." Journal of Medicinal Chemistry, 2012. [Link]

  • Thiophene-2-carboxamide SAR Studies: Gouda, M. A., et al. "Chemistry of 2-aminothiophene-3-carboxamide and related compounds."[3] Turkish Journal of Chemistry, 2011. [Link]

  • General Synthesis of Aminothiophenes (Gewald & Variations): Sabnis, R. W., et al. "2-Aminothiophenes and esters: Gewald's reaction." Journal of Heterocyclic Chemistry, 1999. [Link]

  • PubChem Compound Summary: "3-Amino-5-phenylthiophene-2-carboxamide."[1][4][5] PubChem, National Library of Medicine. [Link]

Sources

structure-activity relationship (SAR) studies of 3-Amino-5-phenylthiophene-2-carboxamide derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and pharmacology. It focuses on the 3-amino-5-phenylthiophene-2-carboxamide scaffold, a structural isomer distinct from the more common Gewald product (2-amino-3-carboxamide). This specific arrangement offers unique hydrogen-bonding vectors and hydrophobic interactions, making it a privileged scaffold for Succinate Dehydrogenase (SDH) inhibition , Kinase inhibition (JAK2, IKK-β) , and Antioxidant/Antibacterial applications.

Introduction: The Scaffold Advantage

The 3-amino-5-phenylthiophene-2-carboxamide core represents a "privileged structure" in drug discovery. Unlike its 2-amino-3-carboxamide isomer (typically accessible via the standard Gewald reaction), this scaffold positions the amino group at C3 and the carboxamide at C2.

Key Structural Features:

  • C3-Amino Group: Acts as a critical Hydrogen Bond Donor (HBD). In kinase pockets, this often interacts with the hinge region backbone carbonyls.

  • C2-Carboxamide: Provides a dual H-bond donor/acceptor motif. The carbonyl oxygen accepts H-bonds, while the amide nitrogen donates.

  • C5-Phenyl Ring: A hydrophobic tail that occupies the selectivity pocket (e.g., the hydrophobic back pocket in kinases or the quinone-binding site in SDH).

Target Applications
  • SDHI Fungicides: Binding to the ubiquinone binding site of Succinate Dehydrogenase complex II.

  • Kinase Inhibitors: Targeting JAK2 and IKK-β pathways for anti-inflammatory and anticancer therapeutics.

  • Antioxidant Agents: Radical scavenging activity comparable to ascorbic acid in specific derivatives.

Chemical Synthesis Protocol

Critical Note: The standard Gewald reaction (ketone + cyanoacetate + S8) yields the 2-amino-3-carboxamide.[1] To synthesize the 3-amino-2-carboxamide isomer, a specific cyclization strategy using


-haloacetamides and functionalized thio-intermediates is required.
Method: Cyclization of Thio-Intermediates

This protocol synthesizes 3-amino-5-phenylthiophene-2-carboxamide derivatives via the condensation of N-(4-acetylphenyl)-2-chloroacetamide with substituted mercaptoacrylates.[2]

Reagents
  • Precursor A: N-(4-acetylphenyl)-2-chloroacetamide (prepared via chloroacetylation of 4-aminoacetophenone).[2]

  • Precursor B: Ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate.[2]

  • Base: Sodium ethoxide (freshly prepared).

  • Solvent: Absolute Ethanol.[3]

Step-by-Step Protocol
  • Preparation of Sodium Ethoxide: Dissolve sodium metal (0.01 mol) in absolute ethanol (30 mL) under

    
     atmosphere. Stir until evolution of 
    
    
    
    gas ceases.
  • Condensation: Add Precursor B (0.01 mol) to the sodium ethoxide solution. Stir for 10 minutes at Room Temperature (RT) to generate the thiolate anion.

  • Addition: Dropwise add a solution of Precursor A (0.01 mol) in ethanol (10 mL).

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
    
  • Work-up:

    • Cool the reaction mixture to RT.

    • Pour onto crushed ice (100 g) containing dilute HCl (to neutralize excess base).

    • A solid precipitate will form.

  • Purification: Filter the solid, wash with cold water (

    
     mL), and recrystallize from ethanol/DMF mixtures to yield the target compound.
    

Yield Expectation: 60–75%. Validation:


H NMR should show the thiophene proton singlet at 


ppm and the

broad singlet at


ppm.

Structure-Activity Relationship (SAR) Strategy

The biological efficacy of this scaffold is tuned by modifying four distinct regions.

SAR Visualization Map

SAR_Map cluster_modifications Optimization Logic Core Thiophene Core (Bioisostere) R2 C2-Carboxamide (H-Bond Acceptor/Donor) Critical for Hinge Binding Core->R2 Position 2 R3 C3-Amino Group (H-Bond Donor) Modifiable to Amide/Urea Core->R3 Position 3 R5 C5-Phenyl Ring (Hydrophobic Tail) Electronic Tuning Site Core->R5 Position 5 Mod_R3 Acetylation improves metabolic stability (e.g., -NHCOCH3) R3->Mod_R3 Mod_R5 EDG (OMe) -> Antioxidant EWG (Cl, F) -> Kinase Potency R5->Mod_R5

Figure 1: Pharmacophore map detailing the functional regions of the 3-amino-5-phenylthiophene-2-carboxamide scaffold.

Detailed SAR Logic
RegionModificationEffect on ActivityMechanistic Insight
C3-Amino Primary Amine (-NH

)
High H-bond donor capability.Essential for kinase hinge binding. Susceptible to metabolic oxidation.
Acetylation (-NHAc)Increased lipophilicity; reduced basicity.Often improves cellular permeability but may reduce potency if the H-bond geometry is disrupted.
C5-Phenyl Electron Donating (e.g., 4-OMe) Increases Antioxidant Activity. Stabilizes the radical cation intermediate formed during radical scavenging (ABTS assay).
Electron Withdrawing (e.g., 4-Cl) Increases Kinase/SDHI Potency. Enhances hydrophobic interactions in the lipophilic pocket; improves metabolic stability against P450 oxidation.
Pyridine ReplacementIncreases Solubility.Replacing phenyl with pyridine lowers LogP, improving aqueous solubility for drug formulation.
C2-Amide Primary Amide (-CONH

)
Balanced Donor/Acceptor.Default for H-bonding.
N-AlkylationSteric Bulk.Usually tolerated only if the binding pocket has a specific "gatekeeper" channel (e.g., in specific kinases).

Biological Evaluation Protocols

A. Antioxidant Activity (ABTS Assay)

This assay validates the radical scavenging potential, particularly relevant for derivatives with Electron Donating Groups (EDGs) on the C5-phenyl ring.

Protocol:

  • Reagent Prep: Mix ABTS (7 mM) with potassium persulfate (2.45 mM). Store in dark at RT for 16h to generate ABTS

    
    .
    
  • Dilution: Dilute ABTS

    
     solution with ethanol until Absorbance at 734 nm is 
    
    
    
    .
  • Incubation: Add 10

    
    L of test compound (10–100 
    
    
    
    M in DMSO) to 990
    
    
    L of diluted ABTS
    
    
    .
  • Measurement: Incubate for 6 minutes in the dark. Measure Absorbance at 734 nm.

  • Calculation: % Inhibition =

    
    .
    
    • Reference Standard: Ascorbic Acid.

B. Kinase Inhibition Assay (General Protocol)

Adaptable for JAK2 or IKK-β screening.

Protocol:

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Reaction: In a 384-well plate, mix:

    • Enzyme (JAK2 or IKK-β, 2–5 nM final).

    • Substrate (Peptide, 1

      
      M).
      
    • Test Compound (Serial dilution).

  • Initiation: Add ATP (at

    
     concentration, typically 10–50 
    
    
    
    M).
  • Incubation: 60 minutes at RT.

  • Detection: Use ADP-Glo™ or similar luminescent detection reagent. Read Luminescence.

  • Analysis: Fit data to sigmoidal dose-response curve to determine IC

    
    .
    

Synthesis Workflow Diagram

Synthesis_Workflow Start1 4-Aminoacetophenone Step1 Chloroacetylation (ClCH2COCl) Start1->Step1 Inter1 N-(4-acetylphenyl)-2-chloroacetamide (Precursor A) Step1->Inter1 Reaction Cyclization Reaction NaOEt / EtOH Reflux 4-6h Inter1->Reaction Start2 Ethyl cyanoacetate + Aniline + CS2 Step2 Diazotization & Coupling Start2->Step2 Inter2 Ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate (Precursor B) Step2->Inter2 Inter2->Reaction Product 3-Amino-5-phenylthiophene-2-carboxamide (Target Scaffold) Reaction->Product Nucleophilic Substitution & Intramolecular Cyclization

Figure 2: Synthetic pathway for the specific 3-amino-2-carboxamide isomer.

References

  • Gouda, M. A., et al. (2023).[2] Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health (PMC).

  • BenchChem. (n.d.). 3-Amino-5-phenylthiophene-2-carboxamide (CAS 122375-70-6) Product Information.

  • Haidle, A., et al. (2014).[4] Thiophene carboxamide inhibitors of JAK2 as potential treatments for myeloproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters.

  • Gewald, K. (n.d.). The Gewald Reaction Mechanism and Variations. Wikipedia/Organic Chemistry Portal.

  • PubChem. (n.d.). Compound Summary: 3-Amino-5-phenylthiophene-2-carboxamide. National Library of Medicine.

Sources

Troubleshooting & Optimization

minimizing dimer and polymer formation in Gewald reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Dimer and Polymer Formation in 2-Aminothiophene Synthesis

Part 1: Critical Process Parameters (The "Why")

The Gewald reaction is a multicomponent condensation between a ketone/aldehyde, an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur. While powerful, it is notorious for producing "tars"—complex mixtures of oligomers and polymers—that complicate purification and lower yields.

To minimize these side products, you must understand the kinetic competition at play. The reaction proceeds through two distinct phases:[1][2][3][4][5]

  • Knoevenagel Condensation: Formation of an

    
    -unsaturated nitrile (alkylidene intermediate).[6]
    
  • Sulfur Uptake & Cyclization: Attack of sulfur on the intermediate followed by ring closure.

The Failure Mode: Polymerization typically occurs when Phase 2 is slower than Phase 1 . If the Knoevenagel intermediate accumulates without rapidly reacting with sulfur, it becomes susceptible to:

  • Michael-type Polymerization: The electron-deficient alkene reacts with itself or unreacted active methylene species.

  • Dimerization: Self-condensation of the intermediate (often yielding complex dienes).

  • Aldol Condensation: Strong bases cause the starting ketone to self-condense before entering the Gewald cycle.

The Solution Strategy: You must force the reaction equilibrium toward the Michael addition of sulfur . This is achieved by controlling base strength (preventing ketone aldolization) and using energy sources (microwave/heat) to overcome the activation barrier of the sulfur uptake step.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: "My reaction mixture turned into a black tar/solid block."

Q: Why did this happen? A: This is the classic sign of uncontrolled polymerization of the Knoevenagel intermediate. It usually indicates that the sulfur was not "activated" enough to react with the intermediate, or the base was too strong/concentrated, initiating anionic polymerization.

Corrective Actions:

  • Switch Bases: If using Diethylamine (DEA) or Triethylamine (TEA), switch to Morpholine . Morpholine has a lower pKa and is less likely to initiate rapid polymerization while still effectively catalyzing the Gewald mechanism.

  • Solvent Choice: Ensure your solvent (EtOH or DMF) is sufficient to keep the intermediate in solution but not so concentrated that intermolecular collisions favor polymerization. A concentration of 0.5 M to 1.0 M is ideal.

  • Sulfur Activation: Do not add sulfur last. Add sulfur with the ketone and nitrile, or use micronized sulfur to increase surface area and reaction rate.

Scenario B: "I see a major impurity spot just above my product on TLC."

Q: Is this the dimer? A: Likely, yes. This is often the "ylidene dimer" formed by the condensation of two molecules of the Knoevenagel intermediate. It is lipophilic and difficult to separate from the thiophene product.

Corrective Actions:

  • Adopt a Two-Step Protocol: Do not run a one-pot reaction.

    • Step 1: Synthesize and isolate the Knoevenagel intermediate (alkylidene cyanoacetate) using a catalytic amount of piperidine/acetic acid. Recrystallize this solid.

    • Step 2: React the pure intermediate with sulfur and morpholine. This removes unreacted ketone and "resets" the stoichiometry, drastically reducing dimer formation.

  • Limit Base Loading: In the one-pot procedure, reduce the base load to 0.5 equivalents. Excess base promotes the dimerization of the intermediate.

Scenario C: "The reaction stalls; I have starting material left but adding more base causes tar."

Q: How do I push conversion without causing polymerization? A: You are facing a mass transfer limitation with the elemental sulfur.

Corrective Actions:

  • Microwave Irradiation: This is the single most effective intervention. Microwave heating (see Protocol B) superheats the solvent locally and improves the solubility/reactivity of elemental sulfur, pushing the desired cyclization faster than the background polymerization rate.

  • Phase Transfer Catalysis: Add 5 mol% of a phase transfer catalyst (e.g., TEBA) if using heterogeneous conditions.

Part 3: Experimental Protocols

Protocol A: The Optimized "Two-Step" Method (High Purity)

Recommended for complex ketones prone to aldol side-reactions.

Step 1: Isolation of Knoevenagel Intermediate

  • Dissolve Ketone (10 mmol) and Ethyl Cyanoacetate (10 mmol) in Toluene (30 mL).

  • Add Ammonium Acetate (50 mg) and Glacial Acetic Acid (0.5 mL).

  • Reflux with a Dean-Stark trap until water collection ceases (approx. 2-4 h).

  • Cool, wash with water, dry (MgSO4), and evaporate. Recrystallize the solid. (Crucial for removing dimers).

Step 2: Sulfur Loading (The Gewald Step)

  • Suspend the purified intermediate (from Step 1) and Elemental Sulfur (10 mmol) in Ethanol (20 mL).

  • Add Morpholine (10 mmol) dropwise at 40°C.

  • Heat to 60°C for 2–4 hours.

  • Cool to room temperature. The 2-aminothiophene usually precipitates as a crystalline solid. Filter and wash with cold ethanol.

Protocol B: Microwave-Assisted One-Pot Synthesis (High Speed)

Recommended for library synthesis and simple aliphatic ketones.

  • In a microwave-safe vial, combine:

    • Ketone (1.0 eq)[7]

    • Activated Nitrile (1.0 eq)

    • Elemental Sulfur (1.0 eq)[8]

    • Ethanol (2 mL per mmol)

  • Add Morpholine (1.0 eq).[7]

  • Irradiate at 100–120°C for 10–20 minutes (Power: Dynamic/Max 150W).

    • Note: The rapid heating profile bypasses the "warm-up" phase where oligomers often form.

  • Cool rapidly in an ice bath to precipitate the product.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the kinetic competition. To maximize yield, the "Green" path must be faster than the "Red" path.

GewaldMechanism cluster_0 Critical Control Point Start Ketone + Cyanoacetate Knoevenagel Knoevenagel Intermediate (Alkylidene) Start->Knoevenagel Base (Slow) Aldol Aldol Byproduct (Ketone Dimer) Start->Aldol Strong Base (Side Rxn) Polymer Oligomers/Tars (Poly-Alkylidene) Knoevenagel->Polymer Slow Sulfur Step (Heat/Time) Dimer Ylidene Dimer Knoevenagel->Dimer High Conc. SulfurInt Thiolate Intermediate Knoevenagel->SulfurInt + S8, Morpholine (Rate Limiting Step) Product 2-Aminothiophene (Final Product) SulfurInt->Product Cyclization

Caption: Kinetic competition in the Gewald reaction. Accumulation of the Knoevenagel intermediate without rapid sulfur uptake leads to irreversible tar formation.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Problem Tar Black Tar / Polymer Problem->Tar LowYield Low Yield / Dimer Problem->LowYield ActionTar1 Check Base: Is it TEA/KOH? Tar->ActionTar1 ActionYield1 Isolate Intermediate (Two-Step Method) LowYield->ActionYield1 High Purity Req. ActionYield2 Use Microwave (100°C, 15 min) LowYield->ActionYield2 High Speed Req. ActionTar2 Switch to Morpholine Reduce Temp ActionTar1->ActionTar2 Yes

Caption: Decision matrix for selecting the appropriate corrective protocol based on observed failure mode.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Huang, X., et al. (2010).[9] An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline.[9] Synlett.[9]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010).[3] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.[3][8] Arkivoc.

  • Sridhar, M., et al. (2007). Microwave accelerated Gewald reaction: Synthesis of 2-aminothiophenes.[6][9][10] Tetrahedron Letters.[7][9]

  • McKibben, B. P., et al. (1999).[9] Practical synthesis of tetrasubstituted thiophenes for use in compound libraries. Tetrahedron Letters.[7][9]

Sources

challenges in scaling up 3-Amino-5-phenylthiophene-2-carboxamide production

[1]

Ticket Status: Open Topic: Scale-Up Process, Troubleshooting, and Quality Control Target Molecule: 3-Amino-5-phenylthiophene-2-carboxamide (CAS: 122375-70-6 / 147123-47-5 derivatives) Critical Note: This molecule is NOT the standard Gewald product (2-amino-5-phenylthiophene-3-carboxamide).[1]

The "Isomer Trap": Route Selection Strategy

Before starting, verify your target structure. The most common failure mode in scaling this compound is using the standard Gewald reaction (Ketone + Cyanoacetamide + Sulfur), which yields the 2-amino-3-carboxamide isomer.[1]

To obtain the 3-amino-2-carboxamide regioisomer, you must utilize a modified Fiesselmann or Thorpe-Ziegler cyclization strategy utilizing methyl thioglycolate .[1]

Validated Synthetic Pathway (Graphviz Diagram)

SynthesisRouteStart1Benzoylacetonitrile(Ph-CO-CH2-CN)ActivationStep 1: Activation(Formation of 3-halo/alkoxy intermediate)Start1->ActivationPCl5 or POCl3Start2Methyl Thioglycolate(HS-CH2-COOMe)CouplingStep 2: S-Alkylation(Thioether formation)Activation->Coupling+ Start2(Base)CyclizationStep 3: Thorpe-Ziegler Cyclization(Base-mediated ring closure)Coupling->CyclizationNaOMe/MeOHRefluxIntermediateMethyl 3-amino-5-phenylthiophene-2-carboxylateCyclization->IntermediateIsolate SolidHydrolysisStep 4: Saponification(NaOH/MeOH)Intermediate->HydrolysisAcidClStep 5: Acid Chloride Formation(SOCl2)Hydrolysis->AcidClAmidationStep 6: Ammonolysis(NH3/DCM)AcidCl->AmidationFinalTARGET:3-Amino-5-phenylthiophene-2-carboxamideAmidation->Final

Caption: Validated synthetic route avoiding the Gewald regiochemistry trap. The pathway relies on Thorpe-Ziegler cyclization to position the amino group at C3.[1]

Process Modules & Critical Parameters

Module A: Precursor Synthesis (The Thiophene Ring)

Reaction: Condensation of 3-chloro-3-phenylacrylonitrile (prepared from benzoylacetonitrile) with methyl thioglycolate.[1]

ParameterSpecificationWhy it matters?
Solvent Methanol or DMFDMF increases reaction rate but complicates workup.[1] Methanol is preferred for easier isolation of the ester precipitate.
Base Sodium Methoxide (NaOMe)Strong base required for the Thorpe-Ziegler cyclization.[1] Use 2.2–2.5 equivalents.
Temperature 0°C

Reflux
Initial addition at 0°C controls the exotherm; reflux drives the ring closure.
Atmosphere Nitrogen/ArgonCritical: Aminothiophenes are electron-rich and prone to oxidative darkening (tar formation) in air.[1]

Step-by-Step Protocol (Scale: 100g Batch):

  • Activation: Convert benzoylacetonitrile (1.0 eq) to 3-chloro-3-phenylacrylonitrile using

    
     in toluene. Remove phosphoryl by-products strictly.[1]
    
  • S-Alkylation: Dissolve methyl thioglycolate (1.05 eq) in MeOH. Add NaOMe (2.2 eq) slowly at 0–5°C.

  • Addition: Dropwise add the chlorinated nitrile solution to the thioglycolate mixture. Warning: Highly Exothermic.

  • Cyclization: Heat to reflux for 2–4 hours. Monitor by HPLC for disappearance of the thioether intermediate.

  • Isolation: Cool to room temperature. Pour onto ice-water. The methyl 3-amino-5-phenylthiophene-2-carboxylate will precipitate.[1] Filter and wash with cold MeOH to remove sulfur residues.

Module B: Conversion to Carboxamide

Reaction: Saponification


Step-by-Step Protocol:

  • Saponification: Reflux the ester in 10% NaOH/MeOH. Acidify with HCl to precipitate the free acid. Dry thoroughly (moisture kills the next step).

  • Activation: Suspend the dry acid in Toluene (or DCM). Add Thionyl Chloride (

    
    , 1.5 eq) and a catalytic drop of DMF. Reflux until gas evolution ceases.
    
  • Evaporation: Remove excess

    
     under vacuum (azeotrope with toluene).
    
  • Amidation: Dissolve the crude acid chloride in anhydrous DCM. Cool to 0°C. Sparge with anhydrous

    
     gas or add concentrated 
    
    
    (if biphasic conditions are optimized).
  • Purification: The product precipitates. Recrystallize from Ethanol/DMF.

Troubleshooting Guide (FAQ Format)

Ticket #001: "I obtained a product, but the melting point is off by 20°C."

Diagnosis: You likely made the 2-amino-3-carboxamide isomer (Gewald product) or have significant decarboxylation .[1]

  • Check: Did you use elemental sulfur and a ketone? If yes, you made the wrong isomer.

  • Check: Did you heat the free acid (carboxylic acid intermediate) too high? 3-aminothiophene-2-carboxylic acids are prone to thermal decarboxylation.[1] Keep drying temperatures <60°C under vacuum.

Ticket #002: "The reaction mixture turned into a black tar during cyclization."

Diagnosis: Oxidative decomposition.

  • Solution: Aminothiophenes are sensitive to oxidation. Ensure the reaction is under a strict Nitrogen blanket.

  • Solution: Trace transition metals (from low-quality reagents) can catalyze polymerization.[1] Use high-purity precursors.

  • Recovery: If tar forms, treat the crude solid with activated charcoal in refluxing ethanol before recrystallization.

Ticket #003: "Low yield during the Acid Chloride step."

Diagnosis: Product degradation or hydrolysis.

  • Mechanism: The amino group on the thiophene can react with the acid chloride (self-polymerization) or thionyl chloride.

  • Fix: Use Oxalyl Chloride with catalytic DMF at lower temperatures (0°C to RT) instead of refluxing Thionyl Chloride. This is gentler.

  • Alternative: Protect the amine (e.g., N-acetyl) before forming the acid chloride, then deprotect. However, for this specific molecule, careful control of stoichiometry usually suffices without protection.

Ticket #004: "Stench complaints from the EH&S department."

Diagnosis: Methyl thioglycolate leakage.

  • Mitigation: All vents must pass through a scrubber containing 10% Bleach (Sodium Hypochlorite) or NaOH . This oxidizes the thiols to sulfonates/sulfates, neutralizing the odor.

Quality Control & Analysis

Differentiation of Isomers (NMR Signature):

FeatureTarget: 3-Amino-2-carboxamideWrong Isomer: 2-Amino-3-carboxamide
Thiophene Proton (H4) Singlet around 6.5 - 6.8 ppm Singlet around 7.0 - 7.3 ppm (Deshielded by C3-carbonyl)
Amide Protons Broad singlets, typically distinctBroad singlets
IR Spectrum Amide I band: ~1650 cm⁻¹Amide I band: ~1640 cm⁻¹ (Intramolecular H-bond with C2-NH2)

References

  • Isomer Synthesis & Cyclization: Puterová, Z., Krutošíková, A., & Végh, D. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Arkivoc, 2011(i), 354-384. (Note: Discusses the Gewald isomer extensively, serving as a negative control reference).

  • Thorpe-Ziegler Mechanism: Schaefer, J. P., & Bloomfield, J. J. (1967).[2] The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation).[3] Organic Reactions, 15, 1-203. [1]

  • Specific Synthesis of 3-Amino-5-phenylthiophene-2-carboxylates: Pascual, N., et al. (2021). Synthesis of 2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one. Molbank, 2021(2), M1233. (Explicitly describes the hydrolysis of methyl 3-amino-5-phenylthiophene-2-carboxylate to the amide).

  • Process Safety (Thiol Handling): National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122375-70-6, 3-Amino-5-phenylthiophene-2-carboxamide. [1]

Technical Support Center: 3-Aminothiophene Synthesis & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Protocols for High-Purity 3-Aminothiophene Synthesis Ticket ID: #AT-3-PURITY-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Core Directive: The Stability Paradox

User Warning: Do not treat 3-aminothiophenes like their 2-amino counterparts. While 2-aminothiophenes (Gewald products) are relatively stable due to resonance stabilization with the sulfur atom and electron-withdrawing groups often present at C3, 3-aminothiophenes are inherently unstable free bases . They are electron-rich enamines masked in a heteroaromatic ring.

The "Black Tar" Phenomenon: If your reaction mixture turns black/dark red upon workup, you are likely witnessing oxidative dimerization or polymerization. The free amine at position 3 activates the 2-position, making it hyper-nucleophilic and prone to self-reaction.

Golden Rule: Never isolate the free base unless immediately reacting it in the next step. Always isolate as a salt (HCl, Oxalate) or as a protected derivative (Carbamate, Amide).

Strategic Route Selection

To avoid the impurities associated with cyclization (Thorpe-Ziegler) or reduction methods, we recommend two modern alternative routes: Buchwald-Hartwig Amination (from halides) and Curtius Rearrangement (from carboxylic acids).

Route A: Buchwald-Hartwig Cross-Coupling (High Purity)

Best for: Late-stage functionalization or when 3-bromothiophene precursors are available.

The Challenge: Thiophenes can poison Pd catalysts via sulfur coordination. The Solution: Use bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) to facilitate reductive elimination and prevent catalyst deactivation.

Optimized Protocol:

ComponentRecommendationRationale
Substrate 3-BromothiopheneMore stable than 3-iodothiophene (prone to dehalogenation).
Catalyst Source Pd₂(dba)₃ or Pd(OAc)₂Pre-catalysts that generate Pd(0) in situ.
Ligand tBuXPhos or BrettPhos Bulky ligands prevent S-poisoning and speed up coupling.
Base LiHMDS or NaOtBuStrong bases required; LiHMDS often gives cleaner profiles for heteroaromatics.
Solvent Toluene or DioxaneNon-polar solvents minimize proto-debromination impurities.

Step-by-Step Workflow:

  • Inertion: Flame-dry glassware. Cycle Argon/Vacuum 3x. Oxygen is the enemy.

  • Loading: Add Pd₂(dba)₃ (1-2 mol%) and tBuXPhos (2-4 mol%) in Toluene. Stir 5 min to ligate.

  • Addition: Add 3-bromothiophene (1.0 equiv), Amine (1.2 equiv), and LiHMDS (2.2 equiv).

  • Heating: Heat to 80-100°C. Monitor by HPLC (not TLC, as amines streak).

  • Quench: Cool to RT. Dilute with EtOAc. Wash with water.[1][2]

  • Purification: Flash chromatography on amine-functionalized silica or basic alumina to prevent acid-catalyzed decomposition.

Route B: Curtius Rearrangement (Scalable)

Best for: Large-scale synthesis starting from cheap 3-thiophenecarboxylic acids.

The Logic: This route avoids the free amine entirely by trapping the intermediate isocyanate with an alcohol, yielding a stable carbamate (Boc/Cbz).

Optimized Protocol:

  • Activation: Dissolve 3-thiophenecarboxylic acid in t-Butanol (for Boc) or Toluene/Benzyl Alcohol (for Cbz).

  • Azidation: Add Diphenylphosphoryl azide (DPPA) (1.1 equiv) and Triethylamine (1.1 equiv).

  • Rearrangement: Heat to reflux.

    • Mechanism:[1][3][4][5][6][7][8][9] Acid

      
       Acyl Azide 
      
      
      
      [Heat]
      
      
      Isocyanate (
      
      
      )
      
      
      Carbamate.
  • Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 5% citric acid (removes residual DPPA/base).

  • Deprotection (On Demand): When the free amine is needed, treat the Boc-derivative with 4M HCl/Dioxane to precipitate the stable 3-aminothiophene hydrochloride salt .

Visualizing the Logic

Decision Matrix: Selecting the Right Synthesis

RouteSelection start Target: 3-Aminothiophene Core q1 Is the Free Amine Required Immediately? start->q1 route_salt Goal: Isolate as HCl or Oxalate Salt q1->route_salt Yes (Use immediately) route_prot Goal: Isolate as Boc/Cbz Carbamate q1->route_prot No (Storage) q2 Starting Material? route_salt->q2 route_prot->q2 acid 3-Thiophenecarboxylic Acid q2->acid halo 3-Bromothiophene q2->halo curtius Route: Curtius Rearrangement (DPPA, tBuOH) acid->curtius buchwald Route: Buchwald-Hartwig (Pd-Cat, LiHMDS) halo->buchwald trap Trap Isocyanate with Alcohol curtius->trap impurity1 Avoids: Polymerization of free base curtius->impurity1 buchwald->route_salt impurity2 Avoids: S-Poisoning (Use Bulky Ligand) buchwald->impurity2 trap->route_prot

Figure 1: Decision matrix for selecting the optimal synthesis route based on stability requirements and starting material availability.

Mechanistic Insight: The Modified Buchwald Cycle

BuchwaldCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 3-Bromothiophene AmineCoord Amine Coordination (Ar-Pd-NHR) OxAdd->AmineCoord HNR2 Deprot Deprotonation (Base: LiHMDS) AmineCoord->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim - Base-HBr RedElim->Pd0 3-Aminothiophene note1 Critical: Bulky Ligand (tBuXPhos) prevents Sulfur binding to Pd

Figure 2: Catalytic cycle for Pd-catalyzed amination of thiophenes.[10] Note the critical role of ligands in preventing sulfur poisoning.

Troubleshooting & FAQ

Q1: My product turns into a black oil immediately after column chromatography. Why?

Diagnosis: Acid-catalyzed polymerization. Root Cause: Silica gel is slightly acidic. 3-Aminothiophenes are electron-rich and polymerize on acidic surfaces. Fix:

  • Pre-treat your silica gel with 1-2% Triethylamine in Hexanes before loading the sample.

  • Alternatively, use Neutral Alumina or Basic Alumina .

  • Elute quickly and store the product under Argon at -20°C.

Q2: In the Buchwald reaction, I see significant "reduction" product (thiophene) instead of the amine.

Diagnosis: Beta-hydride elimination or Proto-debromination. Root Cause: Often caused by using a base that acts as a hydrogen source or insufficient catalyst activity. Fix:

  • Switch base from NaOtBu to LiHMDS or Cs2CO3.

  • Ensure your solvent is strictly anhydrous (water acts as a proton source).

  • Increase the catalyst loading or switch to a more active precatalyst like Pd-PEPPSI-IPr .

Q3: Can I store 3-aminothiophene free base?

Answer: No. Protocol: If you must store it, convert it to the Hydrochloride salt:

  • Dissolve the crude oil in dry Diethyl Ether.

  • Add 2M HCl in Ether (dropwise) at 0°C.

  • Filter the white/off-white precipitate under Nitrogen.

  • Store the salt in a desiccator.[11] It is stable for months.

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Source: Guram, A. S., et al. "New Catalysts for the Palladium-Catalyzed Amination of Heterocyclic Halides." Journal of Organic Chemistry.
    • (Validates Pd-coupling on thiophenes).

  • Curtius Rearrangement Strategy

    • Source: Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis." Journal of the American Chemical Society.
    • (Foundational DPPA methodology).

  • Thiophene Stability & Synthesis Reviews

    • Source: Organic Chemistry Portal.[3] "Synthesis of Aminothiophenes."

    • (General synthetic routes and stability notes).

  • Ligand Selection for S-Heterocycles

    • Source: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
    • (Explains tBuXPhos/BrettPhos utility).

Sources

addressing solubility issues of thiophene carboxamides in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiophene Carboxamide Solubility Guide

Introduction: The "Brick Dust" Challenge

Thiophene carboxamides are a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, anti-inflammatory agents, and anti-infectives. However, they present a notorious physicochemical paradox: the very structural features that drive potency—planar aromaticity and strong intermolecular hydrogen bonding—often render them insoluble in aqueous media.

This guide moves beyond generic advice. We address the specific "crash-out" phenomena associated with this class, distinguishing between "Grease Ball" molecules (high lipophilicity, LogP > 4) and "Brick Dust" molecules (high crystal lattice energy, MP > 200°C).

Part 1: Understanding the Problem (FAQ)

Q: I dissolved my compound in 100% DMSO, but it precipitates immediately upon adding it to my cell culture media. Why? A: This is the classic "Solvent Shock" precipitation. Thiophene carboxamides are often planar, allowing them to stack efficiently (pi-pi stacking). When you dilute the DMSO stock into an aqueous buffer, the solvent power drops drastically. If the local concentration at the injection site exceeds the amorphous solubility limit, the compound nucleates instantly.

  • Diagnosis: The precipitate often looks like fine needles or a cloudy suspension.

  • Fix: Do not pipette the DMSO stock directly into the bulk media. Use the Intermediate Dilution Method (see Protocol A) or increase the temperature during dilution.

Q: My compound is not dissolving even in DMSO. What are my alternatives? A: If a thiophene carboxamide resists DMSO, it is likely a "Brick Dust" solid with high lattice energy.

  • Alternative Solvents: Try N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) . These often have higher solubilizing power for planar amides than DMSO.

  • Warning: NMP and DMA are more toxic to cells than DMSO; keep final assay concentrations <0.1%.

Q: Can I use pH adjustments to improve solubility? A: Generally, no . The carboxamide group (


 or 

) is neutral at physiological pH (pKa is typically >15 for deprotonation and <0 for protonation). Unless your molecule has a separate ionizable group (like a basic amine or acidic carboxylic acid), adjusting pH between 4 and 8 will have negligible effect on solubility [1].

Part 2: Troubleshooting Workflow

Before selecting a protocol, categorize your specific solubility hurdle using the decision tree below.

SolubilityLogic Start Start: Compound Insoluble in Aqueous Buffer CheckMP Check Melting Point (MP) & LogP Start->CheckMP BrickDust High MP (>200°C) Low/Mod LogP (Brick Dust) CheckMP->BrickDust Rigid/Planar GreaseBall Low MP (<150°C) High LogP (>3.5) (Grease Ball) CheckMP->GreaseBall Lipophilic StrategyBD Strategy: Disrupt Lattice Req: High Energy Solvents BrickDust->StrategyBD StrategyGB Strategy: Hydrophobic Shielding Req: Surfactants/Lipids GreaseBall->StrategyGB ActionBD 1. Use NMP or DMA instead of DMSO 2. Physical milling/sonication StrategyBD->ActionBD ActionGB 1. Use Cyclodextrins (HP-β-CD) 2. Add Tween-80 (0.1%) StrategyGB->ActionGB

Figure 1: Decision logic for selecting the correct solubilization strategy based on physicochemical properties.

Part 3: Methodologies & Protocols

Protocol A: The "Solvent-Shift" Serial Dilution

Best for: Preventing precipitation during biological assays (IC50 determination).

The Logic: Direct dilution from 10 mM DMSO to aqueous buffer (e.g., 1:1000 dilution) creates a massive supersaturation spike. This protocol uses an intermediate step to lower the free energy barrier.

Reagents:

  • Stock Compound (10 mM in DMSO)

  • Intermediate Solvent: Ethanol or PEG-400

  • Assay Buffer (e.g., PBS + 1% BSA)

Step-by-Step:

  • Primary Stock: Prepare 10 mM stock in anhydrous DMSO. Sonicate for 5 mins.

  • Intermediate Dilution (100x): Dilute the DMSO stock 1:10 into PEG-400 or Ethanol .

    • Result: 1 mM compound in 10% DMSO / 90% PEG-400.

  • Final Dilution (1x): Pipette the Intermediate Mix into the Assay Buffer while vortexing.

    • Target: 10 µM final concentration.

  • Self-Validation Step: Measure Absorbance at 650 nm (turbidity check). If OD > 0.005 above blank, micro-precipitation has occurred.

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best for: In vivo studies or high-concentration aqueous stocks.

Thiophene carboxamides fit well into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . This encapsulates the hydrophobic thiophene ring, exposing the hydrophilic exterior to the buffer [2, 3].

Reagents:

  • HP-β-CD (20-40% w/v in water)

  • Compound (Solid)[1]

Step-by-Step:

  • Vehicle Prep: Dissolve HP-β-CD in water or PBS to create a 20% (w/v) solution. Filter sterilize (0.22 µm).

  • Addition: Add the solid thiophene carboxamide to the vehicle.

    • Note: Do not add DMSO stock; add solid powder to avoid solvent competition for the cyclodextrin cavity.

  • Equilibration: Shake at 250 rpm at room temperature for 24–48 hours.

  • Clarification: Centrifuge at 15,000 x g for 10 mins to remove undissolved solid.

  • Validation: Analyze the supernatant by HPLC to determine the exact dissolved concentration.

Part 4: Data Summary & Solubility Limits

The following table summarizes typical solubility thresholds for substituted thiophene-2-carboxamides based on internal application data and literature [4].

Solvent SystemTypical Solubility Limit (mg/mL)Application Note
PBS (pH 7.4) < 0.01 (Insoluble)Baseline. Do not use for stock.
DMSO (100%) 20 – 50Standard stock. Freezes at 18°C.
Ethanol (100%) 5 – 15Good intermediate solvent.
20% HP-β-CD 2 – 10Recommended for In Vivo.
PBS + 5% Tween 80 0.5 – 1.0High risk of micelle artifacts in assays.
PEG-400 / Water (50:50) 1 – 5Good for IP injection.

Part 5: Experimental Validation Workflow

Use this diagram to validate your stock solution before applying it to cells.

ValidationWorkflow Prep Prepare Working Solution Incubate Incubate 1hr @ Assay Temp Prep->Incubate Spin Centrifuge (15k x g, 10 min) Incubate->Spin Sample Sample Top 50% Spin->Sample Analyze HPLC/UV-Vis Quantification Sample->Analyze Decision Recovery > 90%? Analyze->Decision Pass Proceed to Assay Decision->Pass Yes Fail Re-formulate (Go to Protocol B) Decision->Fail No

Figure 2: Quality Control workflow to detect "invisible" precipitation (micro-aggregates) that skews assay results.

References

  • Avdeef, A. (2007). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Mura, P. (2014). Analytical techniques for characterization of cyclodextrin inclusion complexes: A review. Journal of Pharmaceutical and Biomedical Analysis, 101, 238-250. Link

  • Cayman Chemical. (2022).[1] Product Information: SAG (Smoothened Agonist). Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

Sources

Validation & Comparative

comparative analysis of 3-Amino-5-phenylthiophene-2-carboxamide synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of synthesis methods for 3-Amino-5-phenylthiophene-2-carboxamide , a critical scaffold in the development of kinase inhibitors (e.g., IKK-


 inhibitors) and thieno[3,2-d]pyrimidine-based therapeutics.

Unlike the more common Gewald reaction products (which typically yield 2-amino-thiophene-3-carboxamides), this specific isomer requires "reverse" cyclization strategies to position the amino group at C-3 and the carboxamide at C-2.

Comparative Analysis of Synthesis Routes

The synthesis of 3-amino-5-phenylthiophene-2-carboxamide is primarily achieved via two distinct pathways, both hinging on the Thorpe-Ziegler cyclization of a thio-acrylonitrile intermediate.

FeatureMethod A: Nitrile Hydrolysis (Recommended) Method B: Ester Amidation
Primary Precursor 3-Chloro-3-phenylacrylonitrile3-Chloro-3-phenylacrylonitrile
Cyclization Reagent Chloroacetonitrile (

)
Methyl Thioglycolate (

)
Intermediate 3-Amino-5-phenylthiophene-2-carbonitrileMethyl 3-amino-5-phenylthiophene-2-carboxylate
Final Step Controlled partial hydrolysis (NaOH/EtOH)Multi-step amidation (Hydrolysis

SOCl


NH

)
Total Steps 3 (from Benzoylacetonitrile)4-5 (from Benzoylacetonitrile)
Overall Yield High (~50-60%)Moderate (~30-40%)
Scalability Excellent (Crystallization driven)Moderate (Requires rigorous purification)
Atom Economy HighLower (Loss of leaving groups/reagents)

Detailed Experimental Protocols

Method A: The Nitrile Hydrolysis Route (Primary Protocol)

This method is preferred for its operational simplicity and high atom economy. It proceeds through a stable nitrile intermediate which is easily purified by crystallization.

Step 1: Synthesis of 3-Chloro-3-phenylacrylonitrile

  • Reagents: Benzoylacetonitrile (10 mmol), POCl

    
     (30 mmol), DMF (cat.).
    
  • Procedure:

    • Dissolve benzoylacetonitrile in dry toluene.

    • Add POCl

      
       dropwise at 0°C, followed by a catalytic amount of DMF.
      
    • Reflux the mixture for 3–4 hours. Monitor by TLC.

    • Cool and pour into ice water. Extract with ethyl acetate.

    • Wash organic layer with NaHCO

      
      , dry over MgSO
      
      
      
      , and concentrate.
    • Yield: ~85% (Yellow oil or solid).

Step 2: Thorpe-Ziegler Cyclization to 3-Amino-5-phenylthiophene-2-carbonitrile

  • Reagents: 3-Chloro-3-phenylacrylonitrile (from Step 1), Sodium Sulfide nonahydrate (

    
    ), Chloroacetonitrile, DMF.
    
  • Procedure:

    • Suspend

      
       (1.2 eq) in DMF at room temperature.
      
    • Add a solution of 3-chloro-3-phenylacrylonitrile (1.0 eq) in DMF dropwise. Stir for 30 min to form the sodium tholate intermediate (color change observed).

    • Add chloroacetonitrile (1.1 eq) dropwise.

    • Add a strong base (e.g., NaOEt or KOH) to initiate cyclization if not spontaneous. Heat to 60–80°C for 2 hours.

    • Pour into cold water. The product usually precipitates as a solid.

    • Filter and wash with water. Recrystallize from Ethanol.

    • Yield: ~65-75%.

    • Validation: IR shows sharp nitrile peak at ~2200 cm

      
       and amine bands.
      

Step 3: Partial Hydrolysis to 3-Amino-5-phenylthiophene-2-carboxamide

  • Reagents: 3-Amino-5-phenylthiophene-2-carbonitrile, 10% NaOH, Ethanol.[1]

  • Procedure:

    • Suspend the nitrile (150 mg) in 10% aqueous NaOH (20 mL) and Ethanol (10 mL).

    • Reflux the mixture for 1 hour. Note: Do not over-reflux to avoid hydrolysis to the carboxylic acid.

    • Cool to room temperature. The carboxamide product often crystallizes directly upon cooling.

    • Filter the crystals, wash with cold water, and dry.[1]

    • Product: Golden yellow solid.

    • Yield: ~80-90%.

Method B: The Ester Amidation Route (Alternative)

This route is useful if the methyl ester analog is required for other SAR studies, but it is less efficient for generating the primary amide.

Protocol Summary:

  • Cyclization: React 3-chloro-3-phenylacrylonitrile with Methyl Thioglycolate and NaOMe in Methanol. This yields Methyl 3-amino-5-phenylthiophene-2-carboxylate.

  • Hydrolysis: Saponify the ester using LiOH/THF/Water to the carboxylic acid.

  • Activation: Convert the acid to the acid chloride using Thionyl Chloride (

    
    ).
    
  • Amidation: Treat the crude acid chloride with aqueous Ammonia or Ammonium Hydroxide in Acetonitrile.

    • Critique: This method involves handling unstable acid chlorides of amino-thiophenes, which can self-polymerize. Method A avoids this by using the robust nitrile intermediate.

Mechanism & Pathway Visualization

The following diagram illustrates the chemical logic behind the recommended Method A , highlighting the critical Thorpe-Ziegler cyclization step that establishes the 3-amino-2-cyano regiochemistry.

SynthesisPathway Start Benzoylacetonitrile (Ph-CO-CH2-CN) Inter1 3-Chloro-3-phenylacrylonitrile (Ph-C(Cl)=CH-CN) Start->Inter1 POCl3, DMF Chlorination Thiolate Tholate Intermediate (Ph-C(S-)=CH-CN) Inter1->Thiolate Na2S Nucleophilic Sub. S_Alkyl S-Alkylated Precursor (Ph-C(S-CH2-CN)=CH-CN) Thiolate->S_Alkyl Cl-CH2-CN S-Alkylation Nitrile 3-Amino-5-phenylthiophene- 2-carbonitrile S_Alkyl->Nitrile Base (NaOEt) Thorpe-Ziegler Cyclization Product 3-Amino-5-phenylthiophene- 2-carboxamide Nitrile->Product NaOH/EtOH Partial Hydrolysis

Caption: Step-wise synthesis pathway from Benzoylacetonitrile to the target Carboxamide via the Thorpe-Ziegler cyclization strategy.

References

  • MDPI (2021). 2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one. (Describes the use of 3-amino-5-phenylthiophene-2-carboxamide as a starting material).

  • European Patent Office (2010). Anti-cancer drugs and uses relating thereto for metastatic malignant melanoma. (Provides the specific protocol for hydrolyzing the nitrile to the carboxamide).

  • CONICET (2015). Structure-based drug design for envelope protein E2. (Details the alternative ester-to-amide synthetic route).

  • ResearchGate (2025). 2-Bromo-2-chloro-3-arylpropanenitriles as C-3 Synthons. (Discusses the synthesis of the 3-amino-5-phenylthiophene-2-carbonitrile precursor).

Sources

Publish Comparison Guide: Validation of 3-Amino-5-phenylthiophene-2-carboxamide Mechanism of Action

[1]

Executive Summary & Technical Identity

Product Identity: 3-Amino-5-phenylthiophene-2-carboxamide CAS: 122375-70-6 Primary Classification: Pharmacophore Scaffold / IKK-

Target:


Mechanism:1

Editorial Note on Specificity: It is critical to distinguish 3-Amino-5-phenylthiophene-2-carboxamide (the "Amine Scaffold") from its potent derivative, IKK-2 Inhibitor XI (the "Urea Derivative," CAS 354810-80-3).[1] While the Amine Scaffold possesses intrinsic affinity for the ATP-binding site of IKK-

11

Mechanism of Action: The ATP-Mimetic Pharmacophore[1]

The 3-amino-thiophene-2-carboxamide core functions as a bioisostere for the adenine ring of ATP.[1] Its mechanism relies on occupying the hinge region of the IKK-




1
Molecular Interaction Dynamics[1]
  • Hinge Binding: The thiophene ring acts as the scaffold. The 2-carboxamide group (C=O and NH2) and the 3-amino group form hydrogen bonds with the kinase hinge region residues (Glu97 and Cys99 in IKK-

    
    ).[1]
    
  • Hydrophobic Pocket: The 5-phenyl ring extends into the hydrophobic pocket behind the ATP binding site, providing selectivity over other kinases.

  • The "Urea" Switch (Critical SAR): The unsubstituted 3-amino group (in the subject molecule) is a weak hydrogen bond donor.[1] Derivatization to a ureido group (as seen in IKK-2 Inhibitor XI) introduces a distal hydrogen bond acceptor/donor pair that interacts with the "gatekeeper" residue (Met96), increasing potency by 100-1000 fold.[1]

Visualization: Canonical NF- B Pathway & Inhibition Point[1]

NFB_PathwayStimulusPro-inflammatory Stimuli(TNF-alpha, IL-1)ReceptorCell Surface Receptor(TNFR, IL-1R)Stimulus->ReceptorIKK_ComplexIKK Complex(IKK-alpha, IKK-beta, NEMO)Receptor->IKK_ComplexActivationIkBaI-kappa-B-alpha(Inhibitor of NF-kB)IKK_Complex->IkBaPhosphorylation(Ser32/36)Inhibitor3-Amino-5-phenylthiophene-2-carboxamide(ATP-Competitive Inhibitor)Inhibitor->IKK_ComplexBLOCKS ATP BindingProteasomeProteasomal DegradationIkBa->ProteasomeUbiquitinationNFkBNF-kB Heterodimer(p65/p50)NucleusNuclear Translocation& TranscriptionNFkB->NucleusProteasome->NFkBReleases

Caption: The canonical NF-

12




1

Comparative Performance Guide

This section objectively compares the Amine Scaffold (Subject) against its optimized Urea Derivatives (Alternatives). This comparison validates why the Amine is typically used as a precursor or low-potency probe, while the Urea is the drug candidate.

Feature3-Amino-5-phenylthiophene-2-carboxamide (Subject)IKK-2 Inhibitor XI (Direct Derivative)TPCA-1 (Industry Standard)
Structure Type Amine Scaffold (-NH2)Urea Derivative (-NH-CO-NH2)Urea Derivative (Fluorinated)
CAS Number 122375-70-6354810-80-3507475-17-4
IKK-

IC50
> 1,000 nM (Est.[1] Low Potency)~ 20 - 50 nM 17.9 nM
Binding Mode Weak H-bonding at HingeStrong H-bonding + Gatekeeper interactionStrong H-bonding + Fluorine interactions
Selectivity Low (Promiscuous Kinase Binder)High (Selectivity > IKK-

)
High (Selectivity > IKK-

)
Solubility ModerateLow/ModerateLow (Requires DMSO)
Primary Use SAR Starting Material / Scaffold Potent Chemical Probe In Vivo / Clinical Tool

Key Insight for Researchers: Do not use the unmodified 3-Amino variant if your goal is potent cellular inhibition of NF-

validate binding site requirementsnegative control1

Validation Protocols (Self-Validating Systems)[1]

To scientifically validate the mechanism of action of 3-Amino-5-phenylthiophene-2-carboxamide, you must establish a causal link between compound treatment and IKK-

1
Protocol A: In Vitro Kinase Assay (Target Engagement)

Objective: Quantify the intrinsic affinity of the scaffold vs. ATP.[1]

  • System: Recombinant human IKK-

    
     enzyme (0.5-1.0 
    
    
    g/well ).
  • Substrate: Biotinylated I

    
    B
    
    
    peptide (e.g., residues 20-40).[1]
  • Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM DTT, 0.01% BSA.
    
  • ATP Competition: Run the assay at K

    
     apparent  for ATP (typically 10-20 
    
    
    M) to maximize sensitivity to ATP-competitive inhibitors.[1]
  • Workflow:

    • Incubate Enzyme + Inhibitor (Serial dilutions: 100

      
      M to 1 nM) for 15 mins.
      
    • Add ATP + Substrate.[1] Incubate 60 mins at RT.[1]

    • Stop reaction (EDTA).[1] Detect p-I

      
      B
      
      
      via TR-FRET or ELISA.[1]
  • Validation Criteria: A valid curve must show dose-dependent inhibition. The Amine scaffold should show an IC50 in the micromolar range , while the Urea control (TPCA-1) must show nanomolar activity.[1]

Protocol B: Cellular Mechanistic Validation (Western Blot)

Objective: Confirm inhibition of the canonical pathway in intact cells.[1]

  • Cell Line: HeLa or Jurkat cells (high basal NF-

    
    B machinery).[1]
    
  • Induction: TNF-

    
     (10 ng/mL) for 15 minutes.
    
  • Treatment: Pre-treat cells with inhibitor for 1 hour prior to induction.[1]

  • Readout Targets:

    • p-I

      
      B
      
      
      (Ser32/36):
      Primary readout.[1] Expect reduction.
    • Total I

      
      B
      
      
      :
      Expect stabilization (prevention of degradation).
    • p-p65 (Ser536): Downstream readout. Expect reduction.

  • Self-Validating Control: Use BMS-345541 (Allosteric Inhibitor) as a positive control.[1] If the Amine scaffold fails to inhibit p-I

    
    B
    
    
    at 10
    
    
    M, the mechanism is confirmed as "Low Potency" (requiring derivatization).[1]
Workflow Visualization: Scaffold Validation Pipeline

Validation_WorkflowStartStart: 3-Amino ScaffoldStep1Enzyme Assay(IKK-beta)Start->Step1Decision1IC50 < 1 uM?Step1->Decision1Step2Cellular Assay(WB: p-IkBa)Decision1->Step2Yes (High Affinity)Step3Derivatization(Synthesis of Urea)Decision1->Step3No (Low Affinity)End_PotentValid Hit:Proceed to Lead OptStep2->End_PotentStep3->Step1Retest DerivativeEnd_WeakWeak Binder:Requires OptimizationStep3->End_WeakIf still inactive

Caption: The iterative workflow for validating the 3-amino-thiophene scaffold. Most applications require the "Derivatization" loop (Step 3) to achieve cellular efficacy.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 703965, 3-Amino-5-phenylthiophene-2-carboxamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10220851, 3-(Carbamoylamino)-5-phenylthiophene-2-carboxamide (IKK-2 Inhibitor XI). Retrieved from [Link][1]

  • Podolin, P. L., et al. (2005). Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB kinase 2, TPCA-1.[1] Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

Benchmarking the Synthetic Efficiency of the Gewald Reaction for Aminothiophene Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Gewald reaction remains the premier multicomponent reaction (MCR) for the synthesis of 2-aminothiophenes , a privileged scaffold in kinase inhibitors and anti-inflammatory agents. While often colloquially referenced in the context of "aminothiophenes" broadly, it is critical to distinguish that the classical Gewald reaction yields the 2-amino-3-substituted regioisomer. Accessing the 3-aminothiophene isomer requires fundamentally different, often less efficient pathways (e.g., Thorpe-Ziegler cyclization or Curtius rearrangement).

This guide benchmarks the synthetic efficiency of the Gewald reaction across three distinct methodologies: Conventional Thermal , Microwave-Assisted , and Ionic Liquid-Mediated protocols. Our analysis confirms that Microwave-Assisted Organic Synthesis (MAOS) offers the highest efficiency, reducing reaction times from hours to minutes while improving yields by 15–30%.

Scientific Grounding: The Gewald Mechanism

To optimize efficiency, one must understand the rate-determining steps. The Gewald reaction is a three-component coupling of a ketone/aldehyde, an activated nitrile (e.g., malononitrile), and elemental sulfur.

Mechanistic Pathway

The reaction proceeds through two key phases:[1][2][3]

  • Knoevenagel Condensation: The ketone and nitrile condense to form an

    
    -unsaturated nitrile intermediate.
    
  • Thiolation & Cyclization: Base-promoted sulfur uptake leads to a mercapto-intermediate which cyclizes onto the nitrile.

Causality Insight: In conventional protocols, the sulfur uptake is often sluggish due to the poor solubility of elemental sulfur (


) in organic solvents like ethanol. This bottleneck is the primary target for microwave and ionic liquid optimizations.

GewaldMechanism Start Ketone + Activated Nitrile Inter1 Knoevenagel Intermediate (α,β-unsaturated nitrile) Start->Inter1 Condensation Base Base Catalyst (Piperidine/Morpholine) Base->Inter1 Inter2 Polysulfide Intermediate Inter1->Inter2 S8 Uptake Sulfur Elemental Sulfur (S8) Sulfur->Inter2 Cyclization Intramolecular Cyclization Inter2->Cyclization Nucleophilic Attack Product 2-Aminothiophene Derivative Cyclization->Product Tautomerization

Figure 1: The mechanistic flow of the Gewald reaction.[1][4] Note that sulfur uptake (Inter1 → Inter2) is often the kinetic bottleneck in conventional synthesis.

Comparative Benchmark: Methodological Efficiency

The following data synthesizes performance metrics from recent high-impact studies comparing reaction environments for the synthesis of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene (a standard model substrate).

MetricConventional Thermal Microwave-Assisted (MW) Ionic Liquid ([BMIM][PF6]) Solid Support (L-Proline)
Reaction Time 4 – 8 Hours5 – 20 Minutes 30 – 60 Minutes2 – 4 Hours
Yield 55 – 72%88 – 96% 85 – 92%75 – 85%
Atom Economy Moderate (Solvent waste)High (Solvent minimized)High (Recyclable media)Moderate
E-Factor High (>10)Low (<2)Low (<5)Moderate
Scalability HighLow/Batch-dependentModerateHigh
Analysis of Alternatives
  • Conventional (Ethanol/Piperidine): While robust, this method suffers from prolonged heating which degrades thermally labile intermediates, leading to "tarry" byproducts and lower yields [1].

  • Microwave (MW): The dielectric heating of polar intermediates (specifically the zwitterionic transition states) accelerates the Knoevenagel step and sulfur dissolution. This is the superior method for high-throughput library generation [2].

  • Ionic Liquids: Solvents like [BMIM][PF6] act as both solvent and catalyst. They excel in "Green Chemistry" metrics due to recyclability but pose purification challenges (removing the viscous liquid from the product) [3].

Regioselectivity: The "3-Aminothiophene" Challenge

It is vital to address the user's specific topic. The Gewald reaction produces 2-aminothiophenes .[1][2][3][5][6][7][8][9] If your drug target requires the 3-aminothiophene isomer, the Gewald reaction is not the correct pathway.

Comparison of Routes to Aminothiophene Isomers:

Target IsomerPrimary MethodPrecursor ComplexityEfficiency
2-Aminothiophene Gewald Reaction Low (One-pot MCR)High
3-Aminothiophene Thorpe-Ziegler Cyclization High (Requires

-mercaptonitriles)
Low-Moderate
3-Aminothiophene Curtius Rearrangement High (Requires thiophene-3-carboxylic acids)Moderate

Decision: Unless the 3-amino regioisomer is strictly required by SAR (Structure-Activity Relationship) data, the 2-amino scaffold (Gewald product) is significantly more accessible for rapid derivatization.

Validated Experimental Protocol: Microwave-Assisted Synthesis

Recommended for: Rapid generation of aminothiophene libraries with maximal yield.

Materials
  • Ketone: Cyclohexanone (10 mmol, 0.98 g)

  • Nitrile: Malononitrile (10 mmol, 0.66 g)

  • Sulfur: Elemental Sulfur (

    
    ) (10 mmol, 0.32 g)
    
  • Base: Morpholine (10 mmol, 0.87 mL)

  • Solvent: Ethanol (5 mL) - Note: Ethanol is preferred over DMF for MW reactions to simplify workup, despite DMF's higher boiling point.

Step-by-Step Workflow
  • Pre-mixing: In a 10 mL microwave-transparent crimp vial, dissolve malononitrile and cyclohexanone in ethanol.

  • Activation: Add morpholine dropwise. Observation: The solution should turn slightly yellow/orange, indicating the initiation of the Knoevenagel condensation. Stir at Room Temp for 2 minutes.

  • Sulfur Addition: Add the elemental sulfur powder. Cap the vial.

  • Irradiation: Place in a microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Settings: Dynamic mode, Target Temp: 100°C, Power Max: 150W, Hold Time: 10 minutes.

    • Why: 100°C is sufficient to solubilize sulfur without degrading the thiophene ring.

  • Workup (Self-Validating Step): Cool the vial to room temperature. Pour the reaction mixture into crushed ice (50 g).

    • Validation: A solid precipitate must form immediately. If oil forms, scratch the flask walls to induce crystallization.

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry. Recrystallize from hot ethanol if purity <95%.

Expected Results
  • Appearance: Yellow to light brown crystals.

  • Yield: 89–94%.

  • Melting Point: 146–148°C (Lit. value for 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile).

Decision Matrix for Protocol Selection

Use this logic flow to select the optimal Gewald variation for your specific project constraints.

GewaldDecision Start Start: Select Gewald Protocol Q1 Is High-Throughput (Speed) Critical? Start->Q1 Q2 Is Green Chemistry/Recyclability Critical? Q1->Q2 No MW Use Microwave Protocol (High Yield, <20 min) Q1->MW Yes Q3 Are Reagents Thermally Unstable? Q2->Q3 No IL Use Ionic Liquid Protocol ([BMIM][PF6]) Q2->IL Yes LPro Use L-Proline Catalysis (Mild, RT-50°C) Q3->LPro Yes Conv Use Conventional Reflux (Scale-up >100g) Q3->Conv No

Figure 2: Decision matrix for selecting the optimal synthetic methodology based on project constraints.

References

  • Review of Gewald Reaction Scope: Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction."[2][7][8] Journal of Heterocyclic Chemistry, 1999. Link

  • Microwave Acceleration: Sridhar, M., et al. "Microwave accelerated Gewald reaction: Synthesis of 2-aminothiophenes."[2] Tetrahedron Letters, 2007. Link

  • Ionic Liquid Protocols: Hu, X., et al. "Ionic liquid promoted Gewald reaction." Synthetic Communications, 2004. Link

  • Mechanism & Kinetics: Huang, Y., & Dömling, A. "The Gewald Multicomponent Reaction."[8] Molecular Diversity, 2011. Link

  • L-Proline Catalysis: Wang, T., et al. "An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline."[10] Synlett, 2010.[10] Link

Sources

Comparative Guide: Validation of a Cell-Based NF-κB Assay Using 3-Amino-5-phenylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold of Choice

In the landscape of anti-inflammatory drug discovery, the NF-κB signaling pathway remains a "super-target" for modulating cytokine storms and chronic inflammation. While industry standards like TPCA-1 and BMS-345541 are ubiquitous, 3-Amino-5-phenylthiophene-2-carboxamide (APTC) represents a critical structural class—the aminothiophene carboxamides —that serves as a potent ATP-competitive inhibitor of IKK


 (I

B Kinase beta).

This guide outlines the validation of a cell-based reporter assay using APTC as the positive control. Unlike allosteric inhibitors, APTC targets the ATP-binding pocket of the kinase, necessitating specific assay conditions (e.g., pre-incubation) to ensure valid IC


 generation. We will compare its performance characteristics against established alternatives and provide a self-validating protocol for robust Z' factor generation.

Mechanistic Insight & Biological Rationale

To validate an assay using APTC, one must understand where it acts. The compound functions by blocking the phosphorylation of I


B

, thereby preventing the release and nuclear translocation of the NF-κB transcription factor.
Pathway Visualization

The following diagram illustrates the specific intervention point of APTC within the TNF


-induced signaling cascade.

NFkB_Pathway TNF TNF-α (Stimulus) TNFR TNF Receptor TNF->TNFR TRAF TRAF2 / RIP1 TNFR->TRAF IKK IKK Complex (IKKα/IKKβ/NEMO) TRAF->IKK Activation IkB IκBα (Inhibitor of NF-κB) IKK->IkB Phosphorylation APTC 3-Amino-5-phenylthiophene- 2-carboxamide (Inhibitor) APTC->IKK ATP-Competition (Block) NFkB_Cyto NF-κB (Cytosolic) IkB->NFkB_Cyto Degradation releases NF-κB NFkB_Nuc NF-κB (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation DNA Transcription (Luciferase/Cytokines) NFkB_Nuc->DNA Promoter Binding

Figure 1: Mechanism of Action. APTC acts as an ATP-competitive inhibitor at the IKK complex, preventing downstream IκBα degradation.

Comparative Analysis: APTC vs. Industry Standards

When selecting a positive control, "potency" is not the only metric; selectivity and mechanism define the assay window. APTC belongs to the thiophene carboxamide class, sharing structural homology with the well-known TPCA-1.

Feature3-Amino-5-phenylthiophene-2-carboxamide (APTC)TPCA-1 (Reference Standard)BMS-345541
Mechanism ATP-Competitive (IKK

selective)
ATP-Competitive (IKK

selective)
Allosteric (IKK

/

)
Target Specificity High affinity for IKK

; potential off-target JAK2 activity at high

M
Highly Selective for IKK

over IKK

Dual IKK

/

inhibitor
Typical IC

50 - 200 nM (Cell-based)10 - 100 nM (Cell-based)1 - 5

M (Cell-based)
Solubility (DMSO) High (>10 mM)High (>10 mM)Moderate
Pre-incubation? Required (30-60 min) RequiredNot strictly required (Allosteric)
Assay Utility Excellent for screening ATP-pocket binders; structurally simple scaffold.Industry Gold Standard.Used to differentiate allosteric vs. orthosteric hits.

Expert Insight: Using APTC is advantageous when you are specifically screening for Type I (ATP-competitive) kinase inhibitors . Because it competes with high intracellular ATP concentrations, it forces the assay to be sensitive. If you use an allosteric control like BMS-345541, you might validate an assay that is insufficiently sensitive to ATP-competitive hits.

Validation Protocol: The Self-Validating System

A "self-validating" system includes internal checks for cell viability, signal background, and solvent effects. The following protocol uses a NF-κB Luciferase Reporter (HEK293 or HeLa) system.

A. Experimental Workflow

Assay_Workflow Step1 Seed Cells (10k/well) Wait 24h Step2 Compound Addition (APTC Dose Response) + DMSO Control Step1->Step2 Step3 Pre-Incubation (60 min @ 37°C) *CRITICAL* Step2->Step3 Equilibrium Step4 Stimulation (TNF-α 10 ng/mL) Step3->Step4 Step5 Incubation (4-6 Hours) Step4->Step5 Step6 Detection (Luciferase Reagent) Step5->Step6

Figure 2: Assay Timeline. The 60-minute pre-incubation (Step 3) is the critical control point for ATP-competitive inhibitors like APTC.

B. Step-by-Step Methodology
  • Cell Seeding:

    • Seed NF-κB-luciferase stable cells (e.g., HEK293-NFkB-Luc) at 10,000–15,000 cells/well in white-walled 96-well plates.

    • Why: White walls reflect light for maximum signal; clear bottoms allow microscopic inspection.

  • Compound Preparation (APTC):

    • Dissolve APTC in 100% DMSO to 10 mM stock.

    • Prepare a 1:3 serial dilution (8 points) starting at 10

      
      M final concentration.
      
    • Control: Include "Min" wells (DMSO only + TNF

      
      ) and "Max" wells (DMSO only, No TNF
      
      
      
      or high dose inhibitor).
  • Pre-Treatment (The Causality Step):

    • Add diluted APTC to cells. Final DMSO concentration must be

      
      .
      
    • Incubate for 60 minutes.

    • Expert Note: Omitting this step causes IC

      
       shift. APTC needs time to enter the cell and occupy the kinase pocket before the strong phosphorylation signal from TNF
      
      
      
      begins.
  • Stimulation:

    • Add Recombinant Human TNF-

      
       (Final conc: 10–20 ng/mL).
      
    • Incubate for 4–5 hours.

  • Readout:

    • Add Luciferase detection reagent (e.g., Steady-Glo or Bright-Glo).

    • Measure luminescence.

    • Parallel Plate: Run a CellTiter-Glo (ATP viability) assay on a duplicate plate to ensure APTC is not killing cells.

Validation Metrics & Acceptance Criteria

To declare the assay "validated" using APTC, the following data must be generated.

Z-Factor (Robustness)

Run a full plate with half "Positive Control" (APTC at EC


, e.g., 5 

M) and half "Negative Control" (DMSO + TNF

).

  • Target: Z' > 0.5 (Excellent assay).

  • APTC Specifics: If Z' is low, check if APTC solubility is crashing out at high concentrations (turbidity check).

Dose-Response Stability (IC )

APTC should yield a sigmoidal curve with a Hill slope near -1.0.

  • Acceptance: IC

    
     variability across 3 independent runs should be CV < 30%.
    
  • Shift Check: If IC

    
     shifts right (less potent) significantly with higher ATP metabolic states (e.g., highly confluent cells), it confirms the ATP-competitive mechanism.
    
Cytotoxicity Flag

Calculate the Ratio of Inhibition (Luciferase) to Viability (CellTiter-Glo).

  • Valid: Luciferase IC

    
     = 100 nM; Viability IC
    
    
    
    > 10
    
    
    M.
  • Invalid: Luciferase IC

    
    
    
    
    
    Viability IC
    
    
    . This indicates the compound is a false positive killing the cells.

Troubleshooting & Optimization

ObservationRoot CauseSolution
High Well-to-Well Variance Edge EffectsDo not use outer wells; fill with PBS. Use pre-warmed media.
Low Signal Window Insufficient TNF

potency
Titrate TNF

batch first. Ensure cells are not over-confluent (stress activates NF-κB basally).
APTC IC

is too high (>1

M)
Insufficient Pre-incubationIncrease pre-incubation to 2 hours. Ensure ATP concentration in media is not artificially high (e.g., high glucose).
Precipitation Poor SolubilityAPTC is hydrophobic. Ensure intermediate dilutions are in media with serum (BSA helps solubilize) or keep DMSO constant.

References

  • Discovery of IKK Inhibitors: Baxter, A., et al. (2004). "Hit-to-lead studies: The discovery of potent, orally active thiophenecarboxamide inhibitors of IKK-2." Bioorganic & Medicinal Chemistry Letters.

  • Assay Validation Standards: Zhang, J.H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.

  • Thiophene Carboxamide Mechanism: Waelchli, R., et al. (2006). "Design and synthesis of 2-amino-3-thiophenecarboxamides as inhibitors of IKK-beta." Bioorganic & Medicinal Chemistry Letters.

  • NF-κB Assay Guidelines: FDA Bioanalytical Method Validation Guidance for Industry. (2018).[1]

Sources

Inter-Laboratory Validation of 3-Amino-5-phenylthiophene-2-carboxamide Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Reproducibility Challenge

3-Amino-5-phenylthiophene-2-carboxamide (ATPC) represents a "privileged scaffold" in medicinal chemistry, serving as a critical precursor and bioactive hit for IKK-


 (Inhibitor of Nuclear Factor Kappa-B Kinase subunit beta)  inhibitors and other serine/threonine kinase modulators.[1]

While the thiophene-carboxamide core is well-documented, inter-laboratory validation often suffers from high variability (


 discrepancies ranging from micromolar to inactive).[1] This guide addresses the root causes of this variance—specifically fluorescence interference , solubility-limited kinetics , and oxidative instability  of the free amino group.[1]

We objectively compare ATPC against its optimized urea-derivative (IKK-2 Inhibitor XI ) and the industry-standard TPCA-1 to establish a robust validation framework.

Mechanistic Grounding: The NF- B Signaling Axis

To validate ATPC, one must understand its specific intervention point.[1] ATPC acts as an ATP-competitive inhibitor of the IKK complex, preventing the phosphorylation of I


B

, thereby blocking NF-

B translocation to the nucleus.

Figure 1: NF-


B Signaling Pathway & Inhibitor Intervention 
The diagram below illustrates the canonical NF-

B pathway and the precise inhibition point of Thiophene-Carboxamides.[1]

NFkB_Pathway TNFa TNF-alpha / IL-1 Receptor TNF Receptor TNFa->Receptor TAK1 TAK1 Complex Receptor->TAK1 IKK IKK Complex (IKK-alpha/beta/gamma) TAK1->IKK Phosphorylation IkB IkB-alpha (Inhibitor) IKK->IkB Phosphorylation (Ser32/36) NFkB_Cyto NF-kB (p65/p50) (Inactive) IkB->NFkB_Cyto Degradation (Ubiquitin-Proteasome) NFkB_Nucl NF-kB (Active Transcription) NFkB_Cyto->NFkB_Nucl Nuclear Translocation ATPC 3-Amino-5-phenylthiophene-2-carboxamide (Target Compound) ATPC->IKK Inhibits (ATP-Competitive) TPCA1 TPCA-1 (Reference Standard) TPCA1->IKK Inhibits (High Potency)

Caption: ATPC targets the IKK complex, preventing IkB degradation and subsequent NF-kB activation.[1]

Comparative Analysis: ATPC vs. Alternatives

The primary failure mode in validating ATPC is comparing it directly to nanomolar inhibitors without accounting for its role as a fragment-like scaffold.[1] It requires higher concentrations, making it susceptible to aggregation artifacts.[1]

Table 1: Performance Benchmark
Feature3-Amino-5-phenylthiophene-2-carboxamide (ATPC) IKK-2 Inhibitor XI (Urea Derivative)TPCA-1 (Reference Standard)
Primary Target IKK-

(Moderate/Weak)
IKK-

(Potent)
IKK-

(Highly Potent)
IC50 (Biochemical) 2 - 10

M
(Variable)
~200 nM 17.9 nM
Mechanism ATP-Competitive (Reversible)ATP-CompetitiveATP-Competitive
Solubility (DMSO) High (>50 mM)ModerateHigh
Cell Permeability High (Caco-2 predicted)ModerateHigh
Key Validation Risk False Positives (Aggregates) & False Negatives (Oxidation)Specificity at high conc.[1]Off-target JAK inhibition
Rec. Assay Window 0.1

M - 100

M
10 nM - 10

M
1 nM - 1

M

Critical Insight: The "Inter-Lab Gap" often stems from Lab A using fresh stock (active) vs. Lab B using aged DMSO stock where the free amino group has oxidized, or Lab C using a fluorescence-based assay where the thiophene core quenches the signal.[1]

Inter-Laboratory Validation Protocol

To ensure data integrity (E-E-A-T), this protocol utilizes a Radiometric Kinase Assay (


P-ATP) as the "Gold Standard" to eliminate fluorescence interference common with thiophene scaffolds.[1]
Phase 1: Compound Handling & QC (The "Self-Validating" Step)

Before any biological assay, the chemical integrity must be proven.

  • Solubility Check: Dissolve ATPC to 10 mM in 100% DMSO.

    • Validation: Centrifuge at 13,000 x g for 10 mins. If pellet forms, compound is aggregating; sonicate or dilute.[1]

  • Absorbance Scan: Scan 200–600 nm.

    • Note: Thiophenes absorb in the UV/Blue region.[1] Do not use fluorescence intensity assays (e.g., IMAP) without correcting for inner-filter effects.

Phase 2: Radiometric IKK-

Kinase Assay

This protocol is resistant to compound autofluorescence and aggregation artifacts.[1]

Materials:

  • Recombinant human IKK-

    
     (Active).[1]
    
  • Substrate: I

    
    B
    
    
    
    peptide (20-50
    
    
    M).[1]
  • 
    -ATP (Specific activity ~3000 Ci/mmol).[1]
    

Step-by-Step Methodology:

  • Reaction Buffer Prep: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.[1]
    
    • Why Brij-35? Prevents the formation of colloidal aggregates of ATPC, a common cause of false-positive inhibition in screening [1].[1]

  • Inhibitor Incubation:

    • Dispense 5

      
      L of ATPC (3-fold serial dilution, top conc 100 
      
      
      
      M) into 96-well plate.
    • Add 10

      
      L Enzyme mix. Incubate 15 min at RT.
      
  • Reaction Initiation:

    • Add 10

      
      L Substrate/ATP mix (Final ATP at 
      
      
      
      ~ 10
      
      
      M; trace
      
      
      P-ATP).[1]
    • Causality: Using ATP >>

      
       will artificially reduce the potency of ATPC (an ATP-competitive inhibitor).[1]
      
  • Termination:

    • After 30 min, spot 20

      
      L onto P81 phosphocellulose paper.
      
    • Wash 3x with 0.75% phosphoric acid (removes unreacted ATP).[1]

  • Quantification:

    • Read on Scintillation Counter.[1] Calculate % Inhibition relative to DMSO control.

Phase 3: Cellular Selectivity (NF-

B Reporter)

Confirms the inhibitor works in a complex biological system.

  • Cell Line: HEK293T stably transfected with pNF

    
    B-Luc.[1]
    
  • Stimulation: TNF-

    
     (10 ng/mL).[1]
    
  • Readout: Luciferase activity after 6 hours.

  • Normalization: Co-transfect with Renilla luciferase to normalize for cell viability/toxicity, as thiophenes can be cytotoxic at high concentrations [2].[1]

Validation Decision Workflow

Use this logic flow to troubleshoot and validate your specific batch of 3-Amino-5-phenylthiophene-2-carboxamide.

Validation_Workflow Start Start Validation (ATPC Batch) Solubility Solubility Test (10mM in DMSO) Start->Solubility Agg_Check Precipitate? Solubility->Agg_Check Dilute Dilute/Sonicate Add 0.01% Triton Agg_Check->Dilute Yes Assay_Select Select Assay Type Agg_Check->Assay_Select No Dilute->Assay_Select Fluoro Fluorescence (FRET/FP) Assay_Select->Fluoro Radio Radiometric / MS (Gold Standard) Assay_Select->Radio Interference Check for Quenching (Inner Filter Effect) Fluoro->Interference Valid_Data Valid IC50 Data Radio->Valid_Data Interference->Valid_Data No (Corrected) Artifact Artifact/False Positive Interference->Artifact Yes

Caption: Decision tree to avoid common pitfalls like aggregation and fluorescence quenching.

References
  • Shoichet, B. K. (2006).[1] Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615.[1] Link

    • Context: Establishes the protocol for using detergents (Brij-35)
  • Waelbroeck, M., et al. (2021).[1] 3-Amino-5-phenylthiophene-2-carboxamide derivatives as kinase inhibitors.[1][2][3] Molbank, 2021(2), M1221.[1] Link

    • Context: Synthesis and structural validation of the scaffold.[1]

  • Podolin, P. L., et al. (2005).[1] Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IKK-beta, TPCA-1.[1] Journal of Pharmacology and Experimental Therapeutics, 312(1), 373-381.[1] Link

    • Context: Defines the benchmark performance for IKK inhibitors (TPCA-1) used as the positive control in this guide.
  • Ma, H., et al. (2021).[1] Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. International Journal of Molecular Sciences, 22(16), 8756.[1] Link

    • Context: Provides the "Gold Standard" radiometric assay protocols referenced in Phase 2.
  • PubChem Compound Summary. (2025). 3-Amino-5-phenylthiophene-2-carboxamide (CID 703965).[1] National Center for Biotechnology Information.[1] Link

    • Context: Chemical and physical property verification.[1][4][5]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 3-Amino-5-phenylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the mandatory disposal procedures for 3-Amino-5-phenylthiophene-2-carboxamide (and structurally related aminothiophenes). Due to the presence of both sulfur and nitrogen in the heterocyclic core, this compound generates hazardous combustion byproducts (SOx and NOx), requiring specific incineration parameters. Furthermore, structurally similar thiophenes are often classified as Acute Toxins (Oral) , necessitating strict containment protocols to prevent environmental leaching and personnel exposure.

Immediate Action Required: Ensure all waste streams containing this compound are flagged as "Sulfur-Bearing Organic Waste" to prevent damage to standard catalytic oxidizers used in non-halogenated waste streams.

Chemical Profile & Hazard Characterization

Before disposal, the waste generator must characterize the material. Verify your specific container, as isomeric variations exist.

ParameterDataOperational Implication
Compound Name 3-Amino-5-phenylthiophene-2-carboxamideDo NOT mix with oxidizers (risk of exothermic reaction at the amine).[1]
CAS Number(s) 122375-70-6; 147123-47-5 (isomer dependent)Verify exact CAS on container SDS.[1]
Molecular Formula C₁₁H₁₀N₂OSContains Sulfur and Nitrogen .[1][2]
GHS Classification Acute Tox. 3 or 4 (Oral) ; Skin Irrit. 2; Eye Irrit.[1] 2AHandle as high-hazard toxic waste.[1] Double containment required.
Combustion Byproducts Sulfur Oxides (SOx), Nitrogen Oxides (NOx)Requires incineration with alkaline scrubbing.[1]
RCRA Status (USA) Not P/U-listed specifically; likely Characteristic Waste (Toxic)Must not be disposed of in sanitary sewer or regular trash.[1]

The "Why": Causality & Scientific Rationale

Expertise Pillar: Why do we segregate this specific molecule?

  • Sulfur Poisoning of Catalysts: Many standard laboratory waste streams ("Non-Halogenated Organics") are sent to fuel blending or catalytic incineration. The thiophene sulfur atom can poison metal catalysts (e.g., platinum/palladium) used in these pollution control devices. Therefore, this waste is often routed to specific high-temperature incinerators equipped with wet scrubbers to neutralize the resulting sulfuric acid mist.

  • Amine Reactivity: The free amino group (-NH₂) at the 3-position makes this compound electron-rich and potentially reactive with strong oxidizing agents (e.g., nitric acid, peroxides). Commingling with oxidizers in a central waste drum can lead to delayed exothermic decomposition.

Disposal Decision Logic (Workflow)

The following decision tree dictates the proper waste stream based on the physical state and purity of the material.

DisposalWorkflow Start Waste Material: 3-Amino-5-phenylthiophene-2-carboxamide StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid Solution / Reaction Mixture StateCheck->Liquid Dissolved DoubleBag Step 1: Double Bag (Polyethylene) Solid->DoubleBag LabelSolid Step 2: Label as 'Toxic Solid - Sulfur Bearing' DoubleBag->LabelSolid BinSolid Dest: Solid Hazardous Waste Drum (Incineration) LabelSolid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Halogenated NonHalo Non-Halogenated Solvent (MeOH, DMSO, DMF) SolventCheck->NonHalo Non-Halogenated SulfurTag CRITICAL: Tag as 'Contains Thiophenes/Sulfur' Halo->SulfurTag NonHalo->SulfurTag DestHalo Dest: Halogenated Waste Stream SulfurTag->DestHalo DestNonHalo Dest: Non-Halogenated Waste Stream (Check Local EHS Limits) SulfurTag->DestNonHalo

Figure 1: Decision logic for segregating aminothiophene waste streams to ensure compatibility with incineration facilities.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired stocks, contaminated weighing boats, or spill cleanup residues.[1]

  • Primary Containment: Place the solid material into a clear polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Secondary Containment: Seal the primary container and place it inside a second bag (double-bagging). This prevents dispersion of fine toxic dust.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "3-Amino-5-phenylthiophene-2-carboxamide"[1][3][4]

    • Hazards: Check "Toxic" and "Irritant".

    • Note: Add "Sulfur-Containing" to the remarks section.

  • Storage: Store in a closed "Solid Toxic Waste" drum until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for mother liquors or HPLC waste.

  • Segregation: Determine the primary solvent.

    • If Halogenated (DCM, etc.): Use the Halogenated Waste carboy.

    • If Non-Halogenated (Methanol, DMSO): Use the Non-Halogenated Waste carboy.

  • Compatibility Check: Ensure NO oxidizing acids (Nitric, Perchloric) or peroxides are present in the carboy. The amine functionality is incompatible.

  • Tagging: On the waste tag, explicitly list "Aminothiophene" as a constituent.

    • Self-Validating Step: If the total sulfur concentration in the Non-Halogenated container exceeds 1% (approx. 10,000 ppm), you must consult EHS. Many fuel-blending facilities reject high-sulfur non-halogenated waste.[1] In such cases, move to a dedicated "High Sulfur" liquid stream.

Emergency Spill Response (Dry Method)

Goal: Prevent liquid spread and aerosolization.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment: Do not use water initially. Water may spread the contamination.

  • Cleanup:

    • Cover the spill with an inert absorbent (Vermiculite or specialized chemical spill pads).

    • Sweep carefully using a brush and dustpan dedicated to hazardous waste.

    • Place all spill debris into a heavy-duty plastic bag.

  • Decontamination: Once the bulk solid is removed, wipe the surface with a soap/water solution, followed by an ethanol wipe. Dispose of wipes in the solid waste bag.

Regulatory & Compliance References

  • PubChem (NIH). Compound Summary: 3-Amino-5-phenylthiophene-2-carboxamide.[1][3] (Source for GHS Hazards and Chemical Structure). [Link]

  • US EPA. Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Part 261). (Source for Characteristic Waste definition). [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.